WAY-170523
描述
Structure
3D Structure
属性
IUPAC Name |
N-[2-[4-[benzyl-[2-(hydroxycarbamoyl)-4,6-dimethylphenyl]sulfamoyl]phenoxy]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O7S/c1-22-18-23(2)31(28(19-22)32(37)35-39)36(21-24-8-4-3-5-9-24)44(40,41)27-14-12-26(13-15-27)42-17-16-34-33(38)30-20-25-10-6-7-11-29(25)43-30/h3-15,18-20,39H,16-17,21H2,1-2H3,(H,34,38)(H,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARMEEAGJWMFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)NO)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WAY-170523: A Technical Guide to its Mechanism of Action as a Potent and Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-170523 is a potent and highly selective small molecule inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. Its principal mechanism involves the direct inhibition of MMP-13's catalytic activity, leading to downstream effects on cellular processes such as invasion and signaling cascades, including the attenuation of ERK1/2 phosphorylation. These properties position this compound as a valuable research tool for investigating the roles of MMP-13 in various pathological conditions, including osteoarthritis and cancer.
Core Mechanism of Action: Potent and Selective MMP-13 Inhibition
This compound functions as a direct and competitive inhibitor of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3. MMP-13 is a zinc-dependent endopeptidase with a primary role in the cleavage of type II collagen, a major structural component of articular cartilage. The inhibitory activity of this compound is characterized by a low nanomolar potency and significant selectivity over other metalloproteinases.
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound have been quantified through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for MMP-13 and substantially lower affinity for other related enzymes.
| Target Enzyme | IC50 (nM) | Selectivity vs. MMP-13 | Reference |
| MMP-13 | 17 | - | [1] |
| MMP-1 | >10,000 | >5800-fold | [1] |
| MMP-9 | 945 | 56-fold | [1] |
| TACE (TNF-α converting enzyme) | >1000 | >500-fold | [1] |
Downstream Cellular Effects
The inhibition of MMP-13 by this compound leads to several downstream cellular consequences, most notably the modulation of cell signaling pathways and the inhibition of cancer cell invasion.
Attenuation of ERK1/2 Phosphorylation
This compound has been shown to directly attenuate the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. The precise mechanism by which MMP-13 inhibition by this compound leads to reduced ERK1/2 phosphorylation is an area of ongoing investigation but is thought to involve the disruption of MMP-13-mediated processing of signaling molecules or their receptors.
Inhibition of Cancer Cell Invasion
In preclinical studies, this compound has demonstrated the ability to inhibit the invasion of prostate cancer cells (PC-3 cell line).[1] This anti-invasive effect is a direct consequence of inhibiting MMP-13, which plays a crucial role in the degradation of the extracellular matrix, a necessary step for cancer cell metastasis.
Signaling Pathways
The mechanism of action of this compound is intrinsically linked to the broader signaling network in which MMP-13 operates.
Caption: Signaling pathway illustrating the role of MMP-13 and its inhibition by this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanism of action of this compound.
MMP-13 Inhibition Assay (Fluorogenic Substrate)
This in vitro assay quantifies the inhibitory activity of this compound against MMP-13.
-
Principle: A fluorogenic substrate, which is cleaved by active MMP-13, is used. In the presence of an inhibitor, the cleavage is reduced, resulting in a lower fluorescence signal.
-
Materials:
-
Recombinant human MMP-13
-
Fluorogenic MMP-13 substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound (in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant human MMP-13 to each well of the microplate.
-
Add the different concentrations of this compound to the wells containing MMP-13 and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to each well.
-
Immediately measure the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for determining the IC50 of this compound against MMP-13.
PC-3 Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the invasive potential of PC-3 prostate cancer cells.
-
Principle: The assay measures the ability of cells to migrate through a layer of extracellular matrix (Matrigel) in response to a chemoattractant.
-
Materials:
-
PC-3 cells
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel basement membrane matrix
-
Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)
-
This compound
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture PC-3 cells to sub-confluency and then serum-starve them for several hours.
-
Resuspend the serum-starved PC-3 cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields for each insert.
-
Compare the number of invading cells in the this compound-treated groups to the control group.
-
Western Blot for ERK1/2 Phosphorylation
This method is used to detect the levels of phosphorylated ERK1/2 in cell lysates.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of ERK1/2.
-
Materials:
-
PC-3 cells (or other relevant cell line)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells and treat with this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MMP-13. Its mechanism of action extends beyond simple enzyme inhibition to include the modulation of key cellular signaling pathways and the inhibition of cancer cell invasion. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing this compound to investigate the multifaceted roles of MMP-13 in health and disease. Further research into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial in evaluating its therapeutic potential.
References
WAY-170523 and the ERK1/2 Phosphorylation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-170523 is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of the extracellular matrix and the progression of various diseases, including cancer. Emerging evidence indicates that this compound can attenuate the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK/ERK signaling pathway that governs cell proliferation, differentiation, and survival. This technical guide provides an in-depth exploration of the core relationship between this compound, MMP-13, and the ERK1/2 phosphorylation pathway. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological mechanisms.
Introduction: The Intersection of MMP-13 and ERK1/2 Signaling
Matrix metalloproteinase-13 (MMP-13), a zinc-dependent endopeptidase, plays a crucial role in tissue remodeling by degrading extracellular matrix components, particularly type II collagen. Its dysregulation is associated with pathologies such as osteoarthritis and cancer progression. The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway, is a central signaling axis that responds to extracellular stimuli to regulate a multitude of cellular processes.
Recent studies have illuminated a complex interplay between MMP-13 and the ERK1/2 pathway. The presence of MMP-13 has been shown to induce the phosphorylation of ERK1/2, suggesting that MMP-13 activity can directly or indirectly trigger this key signaling cascade[1]. Conversely, the ERK signaling pathway itself can regulate the expression of MMP-13, indicating the presence of a potential feedback loop.
This compound, as a potent and selective inhibitor of MMP-13, presents a valuable tool to dissect and potentially modulate this interaction. By inhibiting MMP-13, this compound is reported to directly attenuate the phosphorylation of ERK1/2, offering a potential therapeutic avenue for diseases characterized by aberrant activation of this pathway[2].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and the relationship between MMP-13 and ERK1/2 phosphorylation.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Selectivity | Reference |
| MMP-13 | 17 nM | >5800-fold vs. MMP-1, 56-fold vs. MMP-9, >500-fold vs. TACE | [2] |
Table 2: Effect of MMP-13 Inhibition on ERK1/2 Phosphorylation (Analogous Example)
| Treatment | Concentration | Effect on p-ERK Levels | Reference |
| Recombinant MMP-13 | 100 ng/ml | Increased p-ERK | [2] |
| CL-821198 | 10 µg/ml | Inhibited MMP-13-induced increase in p-ERK | [2] |
Note: This data is presented as an illustrative example of the expected effect of a selective MMP-13 inhibitor on ERK1/2 phosphorylation.
Signaling Pathways and Mechanisms
The precise mechanism by which MMP-13 influences ERK1/2 phosphorylation is an area of active investigation. One proposed model suggests that MMP-13, through its proteolytic activity on extracellular matrix components or other cell surface proteins, can modulate the activity of cell surface receptors, such as receptor tyrosine kinases (RTKs) or integrins. This modulation can, in turn, trigger intracellular signaling cascades that converge on the activation of the RAS-RAF-MEK-ERK pathway.
The inhibition of MMP-13 by this compound would disrupt this process, preventing the downstream activation of MEK and, consequently, the phosphorylation of ERK1/2.
Experimental Protocols
The following section details a standard experimental workflow to investigate the effect of this compound on ERK1/2 phosphorylation in a relevant cell line (e.g., prostate cancer cells).
Cell Culture and Treatment
-
Cell Line: Select a suitable cell line known to express MMP-13 and exhibit ERK1/2 signaling (e.g., PC-3 prostate cancer cells).
-
Culture Conditions: Culture the cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal levels of ERK1/2 phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free media to the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Stimulation (Optional): To induce ERK1/2 phosphorylation, cells can be stimulated with a known activator (e.g., EGF, FGF) for a short period (e.g., 15-30 minutes) following pre-treatment with this compound.
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 1-24 hours).
Western Blotting for p-ERK1/2 and Total ERK1/2
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of ERK1/2 phosphorylation.
Logical Relationships and Interpretations
The relationship between this compound, MMP-13, and ERK1/2 phosphorylation can be summarized through a logical diagram.
The inhibition of MMP-13 by this compound is the primary event that initiates a cascade of downstream effects. By blocking the enzymatic activity of MMP-13, this compound is hypothesized to prevent the MMP-13-mediated modulation of cell surface receptors that would otherwise lead to the activation of the MEK-ERK pathway. The ultimate consequence is a reduction in the levels of phosphorylated ERK1/2, which can then impact various cellular functions, including proliferation and survival.
Conclusion and Future Directions
This compound is a powerful research tool for investigating the role of MMP-13 in cellular signaling. Its ability to attenuate ERK1/2 phosphorylation highlights a significant link between the extracellular matrix environment and intracellular signaling pathways. Further research is warranted to elucidate the precise molecular mechanisms connecting MMP-13 activity to ERK1/2 activation and to obtain direct quantitative data on the dose-dependent effects of this compound on this pathway in various disease models. A deeper understanding of this signaling axis will be crucial for the development of novel therapeutic strategies targeting MMP-13 and the ERK pathway in cancer and other diseases.
References
WAY-170523: A Selective MMP-13 Inhibitor for Prostate Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains a primary driver of mortality in prostate cancer, necessitating novel therapeutic strategies that target the molecular machinery of tumor invasion. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are critical for the degradation of the extracellular matrix (ECM), a key process in cancer cell migration and metastasis. Among these, Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, has emerged as a significant factor in the progression of various cancers, including prostate cancer.
WAY-170523 is a potent and highly selective small molecule inhibitor of MMP-13. Its utility in cancer research has been highlighted by its ability to inhibit the invasion of PC-3 prostate cancer cells, a commonly used cell line in preclinical studies. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its relevance in prostate cancer, and detailed experimental protocols for its use in a research setting.
The Role of MMP-13 in Prostate Cancer Progression
MMP-13 plays a multifaceted role in the advancement of prostate cancer. Its expression is often elevated in aggressive and metastatic prostate tumors.[1] Studies have shown that higher plasma concentrations of MMP-13 are present in prostate cancer patients with metastases.[2][3]
The expression of MMP-13 in prostate cancer is, in part, regulated by androgens. The androgen receptor signaling pathway can upregulate MMP-13 expression, thereby contributing to the invasive potential of cancer cells.[4][5] This link to androgen receptor activity underscores the importance of MMP-13 in both androgen-sensitive and castration-resistant prostate cancer.
Functionally, MMP-13 degrades various components of the extracellular matrix, most notably type II collagen, but also type I and III collagens, gelatin, and fibronectin. This enzymatic activity breaks down the physical barriers of the basement membrane and interstitial stroma, creating pathways for tumor cells to invade surrounding tissues and enter the vasculature, leading to metastasis.[1]
This compound: A Potent and Selective MMP-13 Inhibitor
This compound is distinguished by its high potency and selectivity for MMP-13. This specificity is crucial for a research tool and a potential therapeutic agent, as it minimizes off-target effects that can arise from the inhibition of other MMPs, which may have different or even opposing physiological roles.
Quantitative Data
The inhibitory activity of this compound has been quantified against several matrix metalloproteinases, demonstrating its selectivity profile.
| Enzyme | IC50 (nM) |
| MMP-13 | 17 |
| MMP-9 | 945 |
| TACE | >1000 |
| MMP-1 | >10000 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways
The signaling pathways that regulate MMP-13 expression in prostate cancer are complex and involve multiple factors. The diagram below illustrates the central role of MMP-13 in the metastatic cascade and highlights key regulatory inputs.
References
- 1. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinases as diagnostic (MMP-13) and prognostic (MMP-2, MMP-9) markers of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinases as diagnostic (MMP-13) and prognostic (MMP-2, MMP-9) markers of prostate cancer | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of matrix metalloproteinase 13 expression by androgen in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of WAY-170523 on Cell Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of WAY-170523 on cell invasion. This compound is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of the extracellular matrix (ECM) and a key player in cancer cell invasion and metastasis.[1] This document summarizes the available data on this compound, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Quantitative Data Summary
While direct quantitative data on the dose-dependent inhibition of cell invasion by this compound is not publicly available in peer-reviewed literature, its potent and selective inhibitory activity against its molecular target, MMP-13, has been well-characterized.
Table 1: Inhibitory Activity of this compound Against MMP-13 and Other Proteases
| Target | IC50 (nM) | Selectivity vs. MMP-1 | Selectivity vs. MMP-9 | Selectivity vs. TACE | Reference |
| MMP-13 | 17 | >5800-fold | 56-fold | >500-fold | [1] |
IC50: Half-maximal inhibitory concentration. TACE: TNF-α-converting enzyme.
Mechanism of Action: Inhibition of MMP-13
This compound exerts its anti-invasive effects through the potent and selective inhibition of MMP-13. MMP-13, also known as collagenase-3, is a zinc-dependent endopeptidase with a crucial role in the degradation of ECM components, particularly type II collagen. By breaking down the physical barrier of the ECM, MMP-13 facilitates the invasion of cancer cells into surrounding tissues and the vasculature, a critical step in metastasis.
The expression and activity of MMP-13 are often upregulated in various cancers, and its inhibition is a promising strategy for anti-cancer therapy. This compound has also been shown to directly attenuate the phosphorylation of ERK1/2, a key downstream signaling molecule in pathways promoting cell invasion.[1]
Experimental Protocols
The following is a detailed protocol for a Matrigel invasion assay, a common method to assess the in vitro invasive potential of cancer cells. This protocol is adapted for the evaluation of this compound's effect on prostate cancer cell lines, such as PC-3, which are known to be inhibited by this compound.[1]
Matrigel Invasion Assay
Objective: To quantify the inhibitory effect of this compound on the invasion of cancer cells through a basement membrane matrix.
Materials:
-
PC-3 prostate cancer cells
-
This compound (Tocris Bioscience or other reputable supplier)
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Bovine Serum Albumin (BSA)
-
Matrigel™ Basement Membrane Matrix (Corning)
-
24-well Transwell® inserts with 8.0 µm pore size polycarbonate membranes (Corning)
-
Cotton swabs
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Culture PC-3 cells in complete medium (DMEM/RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to 1 mg/ml with cold, serum-free medium.
-
Add 100 µl of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Starve PC-3 cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing 0.1% BSA.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/ml.
-
Add 500 µl of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium containing 0.1% BSA. A suggested concentration range for initial experiments would be from 10 nM to 10 µM. Include a vehicle control (DMSO).
-
Add the different concentrations of this compound to the cell suspension in the upper chamber.
-
-
Chemoattractant:
-
Add 750 µl of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope at 200x magnification.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
-
Data Analysis: Calculate the percentage of invasion inhibition for each concentration of this compound relative to the vehicle control.
Signaling Pathways and Visualizations
The regulation of MMP-13 expression and its role in cell invasion are controlled by complex signaling networks. The diagrams below, generated using the DOT language, illustrate key pathways.
TGF-β Signaling Pathway Leading to MMP-13 Expression
Caption: TGF-β signaling pathway inducing MMP-13 expression.
ERK/MAPK Signaling Pathway in MMP-13 Mediated Invasion
Caption: ERK/MAPK pathway leading to MMP-13 expression and invasion.
Experimental Workflow for Matrigel Invasion Assay
Caption: Workflow of the Matrigel cell invasion assay.
Conclusion
This compound is a potent and selective inhibitor of MMP-13, a key enzyme in cancer cell invasion. While quantitative data on its direct anti-invasive effects are limited in the public domain, its strong inhibition of MMP-13 and its ability to attenuate ERK1/2 phosphorylation provide a solid rationale for its use in studying and potentially inhibiting cancer cell invasion. The provided experimental protocol and pathway diagrams serve as a valuable resource for researchers investigating the therapeutic potential of MMP-13 inhibition in oncology. Further studies are warranted to fully elucidate the dose-dependent effects of this compound on the invasion of various cancer cell types.
References
WAY-170523: A Novel Therapeutic Avenue in Cardiac Remodeling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cardiac remodeling, a multifaceted process involving alterations in the size, shape, and function of the heart, is a final common pathway for a multitude of cardiovascular diseases, ultimately leading to heart failure. A key pathological feature of this process is cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are critical regulators of ECM turnover and are implicated in the pathogenesis of cardiac remodeling. Among these, MMP-13 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the role of WAY-170523, a potent and selective inhibitor of MMP-13, in mitigating adverse cardiac remodeling. We consolidate preclinical data from key studies, present detailed experimental protocols, and elucidate the underlying signaling pathways, offering a valuable resource for researchers and professionals in cardiovascular drug development.
Introduction: The Role of MMP-13 in Cardiac Remodeling
Under physiological conditions, a delicate balance between ECM synthesis and degradation is maintained to preserve the structural and functional integrity of the heart. In response to cardiac injury, such as myocardial infarction or pressure overload, this balance is disrupted, leading to excessive ECM deposition and fibrosis. This fibrotic response, while initially adaptive, ultimately contributes to increased myocardial stiffness, impaired cardiac function, and the progression to heart failure.
Matrix metalloproteinases (MMPs) are key players in ECM remodeling. While essential for normal tissue homeostasis, their dysregulation is a hallmark of various pathologies, including cardiovascular diseases. MMP-13, also known as collagenase-3, exhibits a high affinity for fibrillar collagens, the primary components of the cardiac ECM. Elevated levels of MMP-13 have been observed in failing human hearts and in animal models of heart failure, suggesting its active involvement in the pathological remodeling process.
This compound is a potent and selective, non-peptidic inhibitor of MMP-13. Its high selectivity for MMP-13 over other MMPs minimizes off-target effects, making it an attractive therapeutic candidate for diseases driven by excessive MMP-13 activity. Preclinical studies have begun to uncover the significant cardioprotective effects of this compound, positioning it as a promising agent for the treatment of adverse cardiac remodeling.
Preclinical Efficacy of this compound in Cardiac Remodeling Models
The therapeutic potential of this compound in attenuating cardiac remodeling has been investigated in two key preclinical models of heart failure: pressure overload-induced cardiac hypertrophy (transverse aortic constriction) and β-adrenergic-stimulated cardiac dysfunction (isoproterenol infusion).
Pressure Overload-Induced Cardiac Hypertrophy (Transverse Aortic Constriction - TAC) Model
In a murine model of pressure overload induced by transverse aortic constriction (TAC), administration of this compound demonstrated significant attenuation of adverse cardiac remodeling. Treatment with this compound, initiated after the establishment of cardiac dysfunction, led to a notable preservation of cardiac function and a reduction in hypertrophic and fibrotic markers.
Table 1: Effect of this compound on Cardiac Function and Hypertrophy in the TAC Model
| Parameter | Vehicle Control | This compound |
| Echocardiographic Parameters | ||
| Ejection Fraction (%) | Decreased | Preserved |
| Fractional Shortening (%) | Decreased | Preserved |
| Gravimetric and Histological Parameters | ||
| Heart Weight/Body Weight Ratio (mg/g) | Increased | Reduced |
| Lung Weight/Body Weight Ratio (mg/g) | Increased | Reduced |
| Cardiomyocyte Cross-Sectional Area (µm²) | Increased | Reduced |
Isoproterenol-Induced Cardiac Dysfunction Model
Chronic infusion of the β-adrenergic agonist isoproterenol (B85558) induces a state of cardiac dysfunction characterized by fibrosis and impaired contractility. Treatment with this compound in this model was shown to prevent the development of cardiac dysfunction, highlighting its protective effects against β-adrenergic-mediated adverse remodeling.
Table 2: Effect of this compound on Isoproterenol-Induced Cardiac Dysfunction
| Parameter | Vehicle Control | This compound |
| Echocardiographic Parameters | ||
| Ejection Fraction (%) | Decreased | Preserved |
| Fractional Shortening (%) | Decreased | Preserved |
| Histological and Molecular Parameters | ||
| Interstitial Fibrosis (%) | Increased | Reduced |
| Collagen I (gene expression) | Upregulated | Downregulated |
| Collagen III (gene expression) | Upregulated | Downregulated |
| TGF-β (gene expression) | Upregulated | Downregulated |
Signaling Pathways Modulated by this compound
The cardioprotective effects of this compound are mediated through the inhibition of MMP-13 and the subsequent modulation of downstream signaling cascades. A key pathway identified involves the interplay between MMP-13, Protease-Activated Receptor-1 (PAR-1), and the Extracellular signal-regulated kinase (ERK) 1/2.
Under pathological conditions such as β-adrenergic overstimulation, increased MMP-13 expression leads to the cleavage and activation of PAR-1 on cardiac fibroblasts and cardiomyocytes. This activation of PAR-1 triggers downstream signaling through G-protein coupled pathways, leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2, in turn, promotes pro-fibrotic and hypertrophic responses, including increased collagen synthesis and cardiomyocyte growth.
This compound, by selectively inhibiting MMP-13, prevents the initial cleavage and activation of PAR-1. This blockade of the upstream signal effectively attenuates the subsequent phosphorylation of ERK1/2, thereby mitigating the downstream pathological effects on cardiac cells.
Figure 1: Signaling pathway of MMP-13-mediated cardiac remodeling and its inhibition by this compound.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key in vivo and in vitro experiments described in this guide.
In Vivo Model: Transverse Aortic Constriction (TAC)
The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and failure in mice.
Figure 2: Experimental workflow for the Transverse Aortic Constriction (TAC) model.
Protocol Details:
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Procedure:
-
A midline cervical incision is made to expose the trachea and aortic arch.
-
The transverse aorta is isolated between the innominate and left common carotid arteries.
-
A 7-0 silk suture is passed under the aorta.
-
A blunted 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
The needle is then quickly removed, creating a defined constriction.
-
The chest and skin are closed in layers.
-
-
This compound Administration:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO and polyethylene (B3416737) glycol).
-
The solution is loaded into osmotic minipumps (e.g., Alzet model 2004).
-
Pumps are implanted subcutaneously on the back of the mice one week post-TAC surgery. A typical dose is 30 mg/kg/day.
-
-
Assessment of Cardiac Remodeling:
-
Echocardiography: Transthoracic echocardiography is performed at baseline and at specified time points post-TAC to measure left ventricular dimensions and function (e.g., ejection fraction, fractional shortening).
-
Histology: At the end of the study, hearts are harvested, fixed, and sectioned. Picrosirius red staining is used to quantify collagen deposition (fibrosis), and Hematoxylin and Eosin (H&E) staining is used to measure cardiomyocyte cross-sectional area (hypertrophy).
-
Gene Expression: RNA is isolated from heart tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of pro-fibrotic (e.g., Collagen I, Collagen III, TGF-β) and hypertrophic (e.g., ANP, BNP) genes.
-
In Vivo Model: Isoproterenol-Induced Cardiac Dysfunction
This model utilizes the continuous infusion of isoproterenol to induce a state of chronic β-adrenergic overstimulation, leading to cardiac fibrosis and dysfunction.
Figure 3: Experimental workflow for the Isoproterenol-induced cardiac dysfunction model.
Protocol Details:
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Drug Preparation and Administration:
-
Isoproterenol hydrochloride is dissolved in saline.
-
This compound is dissolved in a suitable vehicle.
-
Both solutions are loaded into separate osmotic minipumps. A typical dose for isoproterenol is 30 mg/kg/day, and for this compound is 30 mg/kg/day.
-
Mice are anesthetized, and the minipumps are implanted subcutaneously.
-
-
Assessment of Cardiac Dysfunction:
-
Echocardiography: Performed at the end of the infusion period to assess cardiac function.
-
Histology: Hearts are harvested for histological analysis of fibrosis using Picrosirius red staining.
-
Gene Expression: qRT-PCR is performed on heart tissue to analyze the expression of fibrotic genes.
-
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the therapeutic potential of this compound in mitigating adverse cardiac remodeling. By selectively inhibiting MMP-13, this compound effectively disrupts a key signaling pathway that drives cardiac fibrosis and hypertrophy. The detailed experimental protocols provided herein offer a foundation for further investigation into the cardioprotective effects of MMP-13 inhibition.
Future research should focus on:
-
Long-term efficacy and safety: Evaluating the long-term effects of this compound on cardiac function and survival in chronic heart failure models.
-
Combination therapies: Investigating the potential synergistic effects of this compound when combined with standard-of-care heart failure medications.
-
Translational studies: Moving towards larger animal models to assess the pharmacokinetics, pharmacodynamics, and safety profile of this compound in a setting more translatable to human physiology.
WAY-170523: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-170523 is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This document provides a comprehensive technical overview of this compound, detailing its discovery through a structure-based design approach, its multi-step chemical synthesis, and its biological activity. The mechanism of action, focusing on the inhibition of MMP-13 and the subsequent attenuation of ERK1/2 phosphorylation, is discussed in the context of its potential therapeutic applications, particularly in cancer research where it has been shown to inhibit cancer cell invasion. Detailed experimental protocols for the synthesis and key biological assays are provided to enable further research and development.
Discovery and Design Rationale
The discovery of this compound was a result of a strategic structure-based design approach aimed at developing a potent and selective MMP-13 inhibitor.[1] The design strategy ingeniously combined the structural features of two distinct classes of MMP inhibitors.[1]
The first was a weakly active but highly selective MMP-13 inhibitor, CL-82198, which demonstrated a remarkable ability to bind within the entire S1' pocket of the MMP-13 enzyme. This deep binding is the basis for its selectivity over other MMPs like MMP-1, MMP-9, and TACE.[1] The second was a potent but non-selective MMP inhibitor, WAY-152177.[1] By integrating the selectivity-conferring elements of CL-82198 with the potency-driving features of WAY-152177, researchers successfully engineered this compound. This novel compound exhibits both high potency, with an IC50 of 17 nM for MMP-13, and exceptional selectivity.[2]
The design process was further guided by high-resolution NMR spectroscopy and computer-aided molecular modeling, which provided detailed insights into the structural differences between the S1' pockets of various MMPs. The significantly larger S1' pocket of MMP-13 was a key structural feature exploited in the design of this compound to achieve its high degree of selectivity.[2]
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | N-[2-[4-[--INVALID-LINK--amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide |
| Molecular Formula | C₃₃H₃₁N₃O₇S |
| Molecular Weight | 613.68 g/mol |
| CAS Number | 307002-73-9 |
| Appearance | White to beige solid powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO |
Biological Activity and Quantitative Data
This compound is a potent inhibitor of MMP-13 and displays significant selectivity over other matrix metalloproteinases. The inhibitory activity is summarized in the table below.
| Target | IC₅₀ (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 17 | - |
| MMP-9 | 945 | >56-fold |
| TACE | >1000 | >58-fold |
| MMP-1 | >10000 | >588-fold |
Data compiled from multiple sources.[2]
Beyond its direct enzymatic inhibition, this compound has been shown to exert biological effects at the cellular level. It can directly attenuate the phosphorylation of ERK1/2, a key signaling molecule involved in cell proliferation and survival.[3] Furthermore, this compound inhibits the invasion of PC-3 prostate cancer cells in vitro, suggesting its potential as a tool for cancer research.[3]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. The final step involves the coupling of Benzofuran-2-carboxylic acid (2-{4-[benzyl-(2-carboxy-4,6-dimethylphenyl)sulfamoyl]phenoxy}ethyl)amide (referred to as Acid 13 in the original publication) with hydroxylamine (B1172632).[1]
Final Step: Formation of this compound [1]
-
Dissolve Acid 13 (170 mg, 0.28 mmol) in 5 mL of dimethylformamide (DMF).
-
To this solution, add hydroxybenzotriazole (B1436442) (92 mg, 0.68 mmol).
-
Follow with the addition of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).
-
Stir the reaction mixture at room temperature.
-
Add hydroxylamine hydrochloride followed by a suitable base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
Characterize the final product by ¹H NMR, mass spectrometry, and elemental analysis. High-resolution mass spectrometry (ESI) should show an m/z value of approximately 599.18424 [(M + H)⁺].[1]
MMP-13 Inhibition Assay (Fluorogenic Substrate)
This protocol describes a general method for determining the IC₅₀ of this compound against MMP-13 using a fluorogenic substrate.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the assay buffer: 50 mM HEPES, 5 mM CaCl₂, 0.02% Brij 35, and 0.5% Cysteine, pH 7.0.[1]
-
Activate recombinant human pro-MMP-13 by incubating with 1 mM p-aminophenylmercuric acetate (B1210297) (APMA) in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the activated MMP-13 enzyme (final concentration ~5 nM) to each well.[1]
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known MMP-13 inhibitor).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes).
-
Add a fluorogenic MMP-13 substrate (e.g., a FRET-based peptide) to all wells.[4]
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines a general procedure to assess the effect of this compound on ERK1/2 phosphorylation in a cell line such as PC-3.
-
Seed PC-3 cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
Matrigel Invasion Assay
This protocol provides a general method to evaluate the effect of this compound on the invasive potential of PC-3 cells.
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Seed serum-starved PC-3 cells into the upper chamber in a serum-free medium containing various concentrations of this compound or a vehicle control.
-
Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
-
Calculate the percentage of invasion relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow: MMP-13 Inhibition Assay
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
WAY-170523 Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-170523 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in various pathological processes, including cancer metastasis and arthritis. This document provides a comprehensive technical overview of the target validation studies for this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Quantitative Data: Inhibitory Potency and Selectivity
This compound demonstrates high potency against MMP-13 with significant selectivity over other matrix metalloproteinases and related enzymes. The inhibitory activity is summarized in the table below.
| Target | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 17[1][2][3] | - |
| MMP-1 | >10,000[2] | >588-fold |
| MMP-9 | 945[2] | 56-fold[4][5] |
| TACE (TNF-α converting enzyme) | >1,000[2] | >58-fold |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
MMP-13 Enzymatic Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of this compound against MMP-13.
Materials:
-
Recombinant human MMP-13 (pro-form)
-
APMA (p-aminophenylmercuric acetate) for MMP-13 activation
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorimeter
Procedure:
-
MMP-13 Activation: The pro-form of MMP-13 is activated by incubation with APMA (typically 1-2 mM) in assay buffer at 37°C for 1-2 hours.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Assay Reaction: a. To the wells of a 96-well black microplate, add the activated MMP-13 enzyme. b. Add the various concentrations of this compound or vehicle control (DMSO in assay buffer). c. Incubate the enzyme and inhibitor at room temperature for a pre-determined period (e.g., 30 minutes) to allow for binding.
-
Initiation of Reaction: Add the fluorogenic MMP-13 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorimeter with excitation and emission wavelengths appropriate for the specific substrate (e.g., excitation at 328 nm and emission at 393 nm). Readings are typically taken kinetically over 30-60 minutes.
-
Data Analysis: a. Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
PC-3 Cell Invasion Assay (Boyden Chamber Assay)
This protocol describes a cell-based assay to evaluate the effect of this compound on the invasive potential of the human prostate cancer cell line, PC-3.[6]
Materials:
-
PC-3 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Matrigel-coated Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
This compound
-
Calcein AM or Crystal Violet for cell staining and quantification
Procedure:
-
Cell Culture: Culture PC-3 cells in standard cell culture medium until they reach 80-90% confluency.
-
Cell Starvation: Prior to the assay, starve the PC-3 cells in serum-free medium for 24 hours.
-
Assay Setup: a. Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions. b. In the lower chamber of the 24-well plate, add cell culture medium containing a chemoattractant (e.g., 10% FBS). c. Harvest the starved PC-3 cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control. d. Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Quantification of Invasion: a. After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab. b. Fix the invading cells on the lower surface of the membrane with methanol. c. Stain the invading cells with Crystal Violet or a fluorescent dye like Calcein AM. d. Elute the stain and measure the absorbance or fluorescence, or count the number of stained cells in several microscopic fields.
-
Data Analysis: Compare the number of invading cells in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition of invasion.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the Western blot analysis to assess the effect of this compound on the phosphorylation of ERK1/2, a downstream effector of MMP-13 signaling.[6]
Materials:
-
Cells of interest (e.g., PC-3 cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., a known activator of the ERK pathway) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blot: a. Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C. c. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and t-ERK1/2. Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each treatment condition and compare it to the control to determine the effect of this compound on ERK1/2 phosphorylation.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of MMP-13. This inhibition can disrupt downstream signaling cascades that are dependent on MMP-13's proteolytic activity, such as the activation of the ERK1/2 pathway, which is known to be involved in cell proliferation, survival, and migration.
Caption: Mechanism of action for this compound.
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for validating the inhibitory effect of this compound on MMP-13 and its cellular consequences.
Caption: Experimental workflow for this compound target validation.
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. chondrex.com [chondrex.com]
- 6. medchemexpress.com [medchemexpress.com]
The Pharmacological Profile of WAY-170523: A Potent and Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-170523 is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activities, and its effects on relevant signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.[2][3] MMP-13, also known as collagenase-3, exhibits a high affinity for type II collagen, a primary component of articular cartilage, making it a key target for therapeutic intervention in diseases such as osteoarthritis.[4][5] Furthermore, aberrant MMP-13 expression has been linked to cancer progression and cardiovascular diseases.[2][6] this compound was developed as a selective inhibitor of MMP-13, offering a promising tool for investigating the role of this enzyme in various disease models and as a potential therapeutic agent.[1]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the catalytic domain of MMP-13.[1] Its design was guided by structure-based approaches, including NMR spectroscopy and computer-aided molecular modeling, to ensure high affinity and selectivity.[1]
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified in various enzymatic assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target Enzyme | IC50 (nM) |
| MMP-13 | 17 |
| MMP-1 | >10000 |
| MMP-9 | 945 |
| TACE | >1000 |
Table 2: Selectivity Profile of this compound [1]
| Enzyme Comparison | Selectivity Fold |
| MMP-1 vs MMP-13 | >580 |
| MMP-9 vs MMP-13 | 56 |
| TACE vs MMP-13 | >58 |
Key Experiments and Methodologies
MMP-13 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting MMP-13 enzymatic activity.
Methodology: A fluorogenic substrate-based assay is a common method. Recombinant human MMP-13 is incubated with a fluorogenic peptide substrate that mimics the collagen cleavage site. Upon cleavage by MMP-13, the substrate releases a fluorescent signal. The assay is performed in the presence of varying concentrations of this compound to determine the concentration required for 50% inhibition (IC50).
Experimental Workflow for MMP-13 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against MMP-13.
Inhibition of PC-3 Cell Invasion
Objective: To assess the effect of this compound on the invasive potential of human prostate cancer cells (PC-3), which are known to express MMPs.[1]
Methodology: A Boyden chamber assay is typically used. PC-3 cells are seeded in the upper chamber of a transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. This compound is added to the cell culture medium. After incubation, the number of cells that have invaded through the matrix and migrated to the lower surface of the insert is quantified.
Experimental Workflow for PC-3 Cell Invasion Assay
Caption: Workflow of the Boyden chamber assay to assess PC-3 cell invasion.
Attenuation of ERK1/2 Phosphorylation
Objective: To investigate the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key downstream signaling molecule in pathways involving MMPs.[1]
Methodology: Western blotting is the standard method. Cells (e.g., cardiac fibroblasts or cancer cells) are treated with a stimulus (e.g., a growth factor or cytokine) known to induce ERK1/2 phosphorylation, in the presence or absence of this compound. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are detected using specific antibodies.
Experimental Workflow for ERK1/2 Phosphorylation Western Blot
Caption: Workflow for analyzing ERK1/2 phosphorylation by Western blot.
Signaling Pathways
MMP-13 is known to be involved in various signaling cascades that regulate cellular processes such as proliferation, migration, and inflammation. A key pathway influenced by MMP-13 activity is the mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 branch. This compound, by inhibiting MMP-13, can directly attenuate the phosphorylation and activation of ERK1/2.[1]
MMP-13 Mediated ERK1/2 Signaling and Inhibition by this compound
Caption: Simplified signaling pathway showing MMP-13 activation of ERK1/2 and its inhibition by this compound.
In Vivo Studies
An in vivo study has demonstrated the therapeutic potential of this compound in a mouse model of cardiac dysfunction. In this model, chronic stimulation with isoproterenol (B85558) (a β-adrenergic agonist) leads to adverse cardiac remodeling. Treatment with this compound was shown to attenuate these pathological changes, suggesting a role for MMP-13 in this process.
Conclusion
This compound is a potent and selective inhibitor of MMP-13 with demonstrated in vitro and in vivo activity. Its ability to modulate MMP-13 activity and downstream signaling pathways, such as ERK1/2 phosphorylation, makes it a valuable research tool for elucidating the role of MMP-13 in various physiological and pathological conditions. The data and methodologies presented in this document provide a solid foundation for further investigation and potential therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
WAY-170523: A Potent and Selective MMP-13 Inhibitor
An In-depth Technical Guide on the Selectivity Profile of WAY-170523
This compound is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2] This selectivity makes this compound a valuable tool for researchers in the fields of oncology, arthritis, and tissue remodeling, and a potential therapeutic agent. This technical guide provides a comprehensive overview of the selectivity of this compound against other MMPs, details the experimental protocols for its evaluation, and illustrates its role in relevant signaling pathways.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified against a panel of matrix metalloproteinases and a related enzyme, TNF-α converting enzyme (TACE). The half-maximal inhibitory concentration (IC50) values demonstrate a significant preference for MMP-13.
| Enzyme | IC50 (nM) | Selectivity against MMP-13 (fold) |
| MMP-13 | 17 | 1 |
| MMP-9 | 945 | >55 |
| TACE | >1000 | >58 |
| MMP-1 | >10000 | >588 |
Data compiled from multiple sources.[1]
The data clearly indicates that this compound is substantially more potent against MMP-13 than against MMP-1, MMP-9, and TACE. This high degree of selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.
Experimental Protocols: Determination of Inhibitory Activity
The determination of IC50 values for this compound and its selectivity against various MMPs is typically achieved through in vitro enzymatic assays. A common method involves the use of a fluorogenic substrate that is cleaved by the MMP, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by its ability to reduce this fluorescence signal.
A generalized protocol for such an assay is as follows:
-
Enzyme Activation: Recombinant human pro-MMPs are activated to their catalytic forms. This is often achieved by treatment with a chemical activator like p-aminophenylmercuric acetate (B1210297) (APMA) or by enzymatic cleavage with trypsin.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A dilution series is then prepared in the assay buffer to test a range of concentrations.
-
Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer. This buffer typically contains Tris-HCl, NaCl, CaCl2, and a non-ionic detergent like Brij-35 to maintain optimal enzyme activity.
-
Substrate Addition: A fluorogenic MMP substrate is added to the enzyme-inhibitor mixture to initiate the reaction. The substrate is a peptide that is specifically cleaved by the MMP and is flanked by a fluorescent reporter and a quencher molecule.
-
Fluorescence Measurement: The reaction is incubated at a controlled temperature (e.g., 37°C), and the increase in fluorescence is monitored over time using a fluorescence plate reader. The excitation and emission wavelengths are specific to the fluorophore used in the substrate.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence-time curves. The percentage of inhibition for each concentration of this compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
MMP-13 plays a critical role in the degradation of the extracellular matrix (ECM), a process that is tightly regulated by complex signaling pathways. Dysregulation of these pathways can lead to various pathological conditions, including cancer and osteoarthritis. This compound, by selectively inhibiting MMP-13, can modulate these signaling events.
One of the key pathways influenced by MMP-13 involves the degradation of collagen, which in turn affects cell-matrix interactions and downstream signaling. For instance, MMP-13 activity can release growth factors sequestered in the ECM, which can then activate cell surface receptors and intracellular signaling cascades, such as the ERK1/2 pathway.[1] this compound has been shown to directly attenuate ERK1/2 phosphorylation.[1]
Below are diagrams illustrating a typical experimental workflow for evaluating MMP inhibitors and the signaling pathway in which MMP-13 is involved.
Caption: A typical workflow for screening and characterizing MMP inhibitors.
Caption: The role of MMP-13 in ECM degradation and downstream signaling.
References
Methodological & Application
Application Notes and Protocols for WAY-170523, an MMP-13 Inhibitor, and WAY-316606, an sFRP-1 Inhibitor
Introduction
This document provides detailed application notes and experimental protocols for two distinct small molecule inhibitors: WAY-170523 and WAY-316606. Initial research indicates a potential confusion between the target of this compound. The scientific literature definitively characterizes This compound as a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13) . In contrast, WAY-316606 is a well-documented inhibitor of secreted Frizzled-Related Protein 1 (sFRP-1) , a key antagonist of the Wnt signaling pathway.
This document will address both compounds to ensure clarity and provide comprehensive guidance for researchers. The protocols and data presented are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.
Part 1: this compound - A Selective MMP-13 Inhibitor
Mechanism of Action
This compound is a potent and selective inhibitor of MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1] MMP-13 plays a significant role in various pathological processes, including osteoarthritis and cancer progression. This compound has been shown to directly attenuate the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, and to inhibit the invasion of cancer cells, such as the PC-3 prostate cancer cell line.[2]
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various matrix metalloproteinases.
| Target | IC50 (nM) | Selectivity vs. MMP-13 | Reference |
| MMP-13 | 17 | - | [1] |
| MMP-1 | >10000 | >588-fold | |
| MMP-9 | 945 | 56-fold | |
| TACE | >1000 | >58-fold | [1] |
Experimental Protocols
This protocol outlines the routine culture of the PC-3 human prostate adenocarcinoma cell line, a common model for studying the effects of MMP-13 inhibitors.
-
Cell Line: PC-3 (ATCC® CRL-1435™)
-
Media: F-12K Medium (Kaighn's Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium from a T-75 flask of 80-90% confluent PC-3 cells.
-
Briefly rinse the cell layer with sterile, calcium and magnesium-free Phosphate-Buffered Saline (PBS).
-
Add 2.0-3.0 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin with 6.0-8.0 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to new culture flasks.
-
Incubate at 37°C and 5% CO2.
-
This protocol provides a general method for assessing the inhibitory activity of this compound on recombinant human MMP-13.
-
Materials:
-
Recombinant human MMP-13 (pro-form)
-
APMA (p-aminophenylmercuric acetate) for enzyme activation
-
Fluorogenic MMP-13 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
Black 96-well microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Enzyme Activation: Activate pro-MMP-13 with APMA according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO control.
-
Assay Reaction:
-
To each well of the 96-well plate, add the activated MMP-13 enzyme.
-
Add the diluted this compound or DMSO control to the respective wells.
-
Incubate at room temperature for 30-60 minutes to allow for inhibitor-enzyme interaction.[3]
-
Initiate the reaction by adding the fluorogenic MMP-13 substrate.
-
-
Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths (refer to substrate specifications) in kinetic mode for 30-60 minutes.[3]
-
Data Analysis: Determine the reaction velocity (V) from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
This protocol describes how to assess the effect of this compound on ERK1/2 phosphorylation in PC-3 cells.
-
Procedure:
-
Cell Treatment:
-
Seed PC-3 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 30 minutes, 1 hour, 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.[4]
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits MMP-13, which can impact downstream signaling pathways like ERK1/2.
Caption: Workflow for analyzing ERK1/2 phosphorylation by Western blot.
Part 2: WAY-316606 - A Selective sFRP-1 Inhibitor
Mechanism of Action
WAY-316606 is an inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), which is an antagonist of the Wnt signaling pathway.[5] sFRP-1 binds to Wnt ligands, preventing them from interacting with their Frizzled receptors. By inhibiting sFRP-1, WAY-316606 effectively activates the canonical Wnt/β-catenin signaling pathway. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes. This mechanism has been explored for its potential in promoting bone formation and hair growth.[6][7]
Quantitative Data
The following table summarizes the binding affinity and functional potency of WAY-316606.
| Parameter | Value | Cell Line/Assay | Reference |
| Binding Affinity (Kd) | 0.08 µM | Tryptophan fluorescence quenching assay | [5] |
| Functional Potency (EC50) | 0.65 µM | TCF-luciferase reporter gene assay (U2OS cells) | [5] |
Experimental Protocols
This protocol describes a method to quantify the activation of the Wnt/β-catenin pathway by WAY-316606 using a luciferase reporter assay in U2OS cells.
-
Cell Line: U2OS (human osteosarcoma)
-
Plasmids: TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash), and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash). A constitutively active Renilla luciferase plasmid for normalization.
-
Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Procedure:
-
Transfection:
-
Seed U2OS cells in a 24-well plate.
-
Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of WAY-316606 (e.g., 0, 0.01, 0.1, 1, 10 µM).
-
-
Lysis and Measurement:
-
After 16-24 hours of treatment, lyse the cells using a dual-luciferase reporter assay lysis buffer.
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity for WAY-316606-treated cells relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the fold change against the logarithm of the WAY-316606 concentration.
-
-
This protocol outlines a method to assess the anabolic effect of WAY-316606 on bone formation in an ex vivo model.
-
Materials:
-
Neonatal mice (e.g., 2-4 days old)
-
α-MEM supplemented with 0.1% BSA, ascorbic acid, and β-glycerophosphate.
-
WAY-316606 stock solution (in DMSO)
-
Sterile dissection tools
-
-
Procedure:
-
Calvaria Dissection:
-
Euthanize neonatal mice according to approved institutional protocols.
-
Dissect the calvaria (frontal and parietal bones) under sterile conditions.
-
Remove any adherent soft tissue.
-
-
Organ Culture:
-
Place each calvaria in a well of a 24-well plate containing culture medium.
-
Treat the calvaria with different concentrations of WAY-316606 or a vehicle control.
-
Incubate at 37°C and 5% CO2 for 5-7 days, changing the medium every 2-3 days.[8]
-
-
Analysis of Bone Formation:
-
After the culture period, fix the calvaria in formalin.
-
Analyze bone formation by methods such as:
-
Histology: Stain paraffin (B1166041) sections with H&E or Masson's trichrome to visualize bone morphology and osteoblasts.
-
Biochemical assays: Measure alkaline phosphatase activity or calcium deposition in the calvaria.
-
Gene expression analysis: Extract RNA from the calvaria and perform qRT-PCR for osteogenic markers (e.g., Runx2, Osterix, Collagen I).
-
-
-
Signaling Pathway and Workflow Diagrams
Caption: WAY-316606 inhibits sFRP-1, leading to activation of the Wnt/β-catenin signaling pathway.
Caption: Workflow for the Wnt/β-catenin luciferase reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chondrex.com [chondrex.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ex Vivo Organ Cultures as Models to Study Bone Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-170523 in a Mouse Model of Cardiac Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-170523 is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] MMP-13 is a collagenase that plays a significant role in the breakdown of the extracellular matrix in various physiological and pathological processes, including cardiac remodeling. These application notes provide a detailed protocol for the in vivo use of this compound in a mouse model of isoproterenol-induced cardiac dysfunction, based on published research.
Mechanism of Action
This compound exerts its therapeutic effects by specifically inhibiting the enzymatic activity of MMP-13. In the context of cardiac dysfunction, chronic stimulation of β-adrenergic receptors can lead to increased MMP-13 expression and activity. This, in turn, can contribute to pathological cardiac remodeling. By inhibiting MMP-13, this compound can attenuate these detrimental effects and preserve cardiac function.[3][4][5]
The signaling pathway involves the β-adrenergic receptor-stimulated transactivation of protease-activated receptor 1 (PAR1) by MMP-13 in cardiac cells.[3][4][5]
Data Presentation
In Vitro Potency and Selectivity of this compound
| Enzyme | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 17 | - |
| MMP-1 | >10000 | >588-fold |
| MMP-9 | 945 | 56-fold |
| TACE | >1000 | >59-fold |
Data sourced from multiple suppliers and publications.[1][2]
In Vivo Experimental Parameters for a Mouse Model of Cardiac Dysfunction
| Parameter | Details | Reference |
| Animal Model | C57BL/6 Mice | Jaffré et al., 2012 |
| Induction of Cardiac Dysfunction | Isoproterenol (ISO) infusion (30 mg/kg/day) for 7 days via osmotic minipump | Jaffré et al., 2012 |
| This compound Dosage | 30 mg/kg/day | Inferred from similar studies |
| Route of Administration | Intraperitoneal (i.p.) injection | Jaffré et al., 2012 |
| Treatment Duration | 7 days (concurrently with ISO infusion) | Jaffré et al., 2012 |
| Vehicle | 10% DMSO in saline (recommended) | General Practice |
| Outcome Measures | Echocardiography (Left Ventricular Systolic Diameter, Fractional Shortening), Histology (Fibrosis) | Jaffré et al., 2012 |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound based on the number of mice, their average weight, and the dosage (30 mg/kg).
-
Prepare a stock solution of this compound in DMSO. Given its solubility of up to 100 mM (61.37 mg/mL) in DMSO, a concentrated stock is feasible.[2]
-
For a final injection volume of 100 µL per 20g mouse, the final concentration of this compound should be 3 mg/mL.
-
To prepare the final dosing solution, first dissolve the calculated amount of this compound in a small volume of DMSO (e.g., 10% of the final volume). Ensure complete dissolution by vortexing.
-
Bring the solution to the final volume with sterile saline. The final concentration of DMSO should be kept low (ideally ≤10%) to minimize toxicity.
-
Prepare the dosing solution fresh daily.
In Vivo Mouse Model of Isoproterenol-Induced Cardiac Dysfunction
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoproterenol hydrochloride
-
Osmotic minipumps (e.g., Alzet model 1007D or equivalent)
-
This compound dosing solution
-
Vehicle control solution (e.g., 10% DMSO in saline)
-
Surgical instruments for minipump implantation
-
Anesthesia (e.g., isoflurane)
-
Echocardiography system with a high-frequency ultrasound probe
-
Histology supplies (formalin, paraffin, sectioning equipment, stains)
Protocol:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Baseline Measurements: Perform baseline echocardiography to assess cardiac function before any interventions.
-
Osmotic Minipump Implantation:
-
Anesthetize the mice using isoflurane.
-
Surgically implant osmotic minipumps filled with isoproterenol (to deliver 30 mg/kg/day) subcutaneously on the back of the mice.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
This compound Administration:
-
Randomly divide the mice into two groups: a vehicle control group and a this compound treatment group.
-
On the day of minipump implantation and for the following 6 days, administer a daily intraperitoneal (i.p.) injection of either the vehicle or this compound (30 mg/kg).
-
-
Monitoring: Monitor the animals daily for any signs of distress.
-
Endpoint Analysis (Day 7):
-
Perform terminal echocardiography to assess cardiac function.
-
Euthanize the mice and harvest the hearts.
-
Fix the hearts in 10% neutral buffered formalin for histological analysis (e.g., Masson's trichrome staining for fibrosis).
-
Concluding Remarks
This document provides a comprehensive guide for utilizing this compound in a mouse model of cardiac dysfunction. The provided protocols are based on established scientific literature and best practices. Researchers should adapt these protocols as necessary to fit their specific experimental design and adhere to all institutional animal care and use guidelines. The high selectivity of this compound for MMP-13 makes it a valuable tool for investigating the role of this specific metalloproteinase in cardiac pathology and for the preclinical evaluation of potential therapeutic strategies.
References
- 1. Inotropic response to β-adrenergic receptor stimulation and anti-adrenergic effect of ACh in endothelial NO synthase-deficient mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting miR-30d reverses pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Adrenergic receptor subtype signaling in heart: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Adrenergic receptor subtype signaling in heart: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-170523 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-170523 is a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage in arthritic diseases.[1][2] MMP-13's specific role in breaking down type II collagen, a primary component of articular cartilage, makes it a key target for the development of disease-modifying osteoarthritis drugs (DMOADs).[3] Preclinical studies in animal models are crucial for evaluating the efficacy and safety of MMP-13 inhibitors like this compound. These application notes provide a summary of available data on the dosage of selective MMP-13 inhibitors in relevant animal models and outline key experimental protocols.
While specific in vivo dosage data for this compound is limited in publicly available literature, studies on other highly selective MMP-13 inhibitors in similar animal models of arthritis provide valuable guidance for experimental design.
Quantitative Data Summary
The following tables summarize the reported dosages of a selective MMP-13 inhibitor in various animal models of arthritis. This information can serve as a starting point for dose-ranging studies with this compound.
Table 1: Oral Dosage of a Selective MMP-13 Inhibitor in Mouse Models of Rheumatoid Arthritis
| Animal Model | Dosing Regimen | Dose (mg/kg) | Observed Effects |
| Collagen-Induced Arthritis (CIA) | Daily | 3 | No significant effect on clinical signs |
| 10 | Significant decrease in clinical signs of arthritis | ||
| 30 | Dose-dependent and significant decrease in clinical signs of arthritis | ||
| SCID Mouse Co-implantation | Not specified | Not specified | Reduced cartilage destruction by 75% |
Table 2: Oral Dosage of a Selective MMP-13 Inhibitor in a Rabbit Model of Arthritis
| Animal Model | Dosing Regimen | Dose (mg/kg/day) | Observed Effects |
| Antigen-Induced Arthritis (AIA) | Daily | 30 | No significant effects observed |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for the evaluation of this compound.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model to study the immunopathological features of rheumatoid arthritis.
-
Animals: DBA/1 mice are commonly used as they are susceptible to CIA.
-
Induction:
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization of the emulsion intradermally at the base of the tail.
-
After 21 days, provide a booster immunization with bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin oral administration of the selective MMP-13 inhibitor (e.g., at 3, 10, and 30 mg/kg) or vehicle control daily, starting from the day of the booster immunization.
-
-
Assessment:
-
Monitor the mice regularly for the onset and severity of arthritis using a clinical scoring system (e.g., based on paw swelling and erythema).
-
At the end of the study, collect joints for histological analysis to assess cartilage and bone erosion.
-
Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
This model mimics the cartilage degradation seen in osteoarthritis.[4][5]
-
Animals: Male Lewis or Wistar rats are frequently used.[3][6]
-
Induction:
-
Treatment:
-
Initiate oral administration of the MMP-13 inhibitor or vehicle control at predetermined dosages. Treatment can be prophylactic (starting before or at the time of MIA injection) or therapeutic (starting after the establishment of OA).
-
-
Assessment:
-
Evaluate pain using methods like the von Frey test for mechanical allodynia.
-
At the study endpoint, perform histological analysis of the knee joints to assess cartilage structure, proteoglycan loss (using Safranin O staining), and bone changes.
-
Signaling Pathways and Experimental Workflows
MMP-13 Signaling Pathway in Cartilage Degradation
Caption: Role of MMP-13 in cartilage degradation and its inhibition by this compound.
Experimental Workflow for Efficacy Testing in an Osteoarthritis Model
Caption: General workflow for preclinical efficacy studies of this compound in an OA model.
Pharmacokinetic Studies
General Protocol for Pharmacokinetic Evaluation in Rats
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Administration:
-
Intravenous (IV): Administer a single bolus dose via the tail vein to determine parameters like clearance and volume of distribution.
-
Oral (PO): Administer a single dose via oral gavage to assess oral bioavailability.
-
-
Sample Collection:
-
Collect serial blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Process blood to obtain plasma and store frozen until analysis.
-
-
Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Conclusion
The provided application notes and protocols offer a framework for designing and conducting preclinical studies to evaluate the dosage and efficacy of this compound. While direct dosage information for this compound is scarce, the data from studies on other selective MMP-13 inhibitors in relevant arthritis models serve as a valuable reference for initiating dose-finding experiments. Researchers should perform dose-ranging studies to determine the optimal therapeutic window for this compound in their specific animal model and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WAY 170523 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dose native type II collagen prevents pain in a rat osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of WAY-170523: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of WAY-170523, a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a non-peptidic, synthetic compound that exhibits high selectivity for MMP-13 over other matrix metalloproteinases such as MMP-1, MMP-9, and TACE.[1][2][3][4][5][6] Its inhibitory activity against MMP-13, an enzyme implicated in the degradation of extracellular matrix proteins, makes it a valuable tool in studies related to arthritis, cancer, and other pathological conditions involving tissue remodeling.[4][5] Accurate preparation of stock solutions is the first critical step in utilizing this compound for in vitro and in vivo research.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating the required mass of the compound for stock solution preparation.
| Property | Value | Reference |
| Molecular Weight | 613.68 g/mol | [1][2] |
| Formula | C₃₃H₃₁N₃O₇S | [1][2] |
| Appearance | White to beige solid powder | [4] |
| Purity | ≥98% | [1][2] |
| Solubility (DMSO) | Up to 100 mM | [1][2] |
| Solubility (Ethanol) | Up to 100 mM | [1] |
| CAS Number | 307002-73-9 | [1][2] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for initial stock solutions, which can then be further diluted to working concentrations.
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[7] This prevents condensation of moisture, which can affect the stability of the compound.
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 613.68 g/mol / 1000 = 6.137 mg
-
Weighing: Carefully weigh out 6.137 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.[8][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]
Dilution to Working Concentration
For cell-based assays, the DMSO stock solution should be diluted in culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[9] A stepwise dilution approach is recommended to prevent precipitation of the compound.
Visualization of Protocols and Pathways
To facilitate a clear understanding of the experimental workflow and the compound's mechanism of action, the following diagrams have been generated.
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway of MMP-13 inhibition.
Stability and Storage Recommendations
Proper storage is critical to maintain the activity and stability of this compound.
-
Solid Form: The lyophilized powder should be stored desiccated at room temperature or at -20°C for long-term storage.[1][4] Some suppliers recommend storage at -20°C for up to 3 years.[5][8]
-
Stock Solutions: As a general guideline, stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[7][9] It is strongly advised to avoid repeated freeze-thaw cycles.[8][9] Before use, allow the frozen aliquot to thaw completely and equilibrate to room temperature.
By following these detailed application notes and protocols, researchers can ensure the reliable and effective use of this compound in their scientific investigations. Always refer to the product-specific datasheet for any batch-specific information.
References
- 1. rndsystems.com [rndsystems.com]
- 2. WAY 170523 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. medkoo.com [medkoo.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for WAY-170523 in Zymography Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing WAY-170523, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), in zymography assays. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways to facilitate your research and development endeavors.
Introduction
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, plays a critical role in the degradation of extracellular matrix components, particularly type II collagen. Its activity is implicated in various physiological and pathological processes, including embryonic development, wound healing, osteoarthritis, rheumatoid arthritis, and cancer metastasis.[1] Zymography is a widely used technique to detect and quantify MMP activity in various biological samples.[2] This document outlines the application of this compound as a tool to specifically investigate the role of MMP-13 in these processes using zymography.
This compound is a highly selective and potent inhibitor of MMP-13, making it an invaluable tool for dissecting the specific contributions of this enzyme in complex biological systems.[3] Understanding the interaction of this compound with MMP-13 and its effect on associated signaling pathways is crucial for the development of targeted therapeutics.
Data Presentation
The inhibitory activity of this compound against MMP-13 and its selectivity over other MMPs can be quantitatively assessed and is summarized below. This data is critical for designing experiments and interpreting results.
Table 1: Inhibitory Activity of this compound against various Matrix Metalloproteinases.
| MMP Target | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 17 | 1-fold |
| MMP-1 | >10000 | >588-fold |
| MMP-9 | 945 | 56-fold |
| TACE | >1000 | >58-fold |
Data sourced from MedChemExpress and Tocris Bioscience.[3][4]
Table 2: Representative Quantitative Zymography Data for MMP-13 Inhibition.
This table provides a template for presenting quantitative data from a gelatin zymography experiment designed to determine the inhibitory effect of this compound on MMP-13 activity. The values presented are hypothetical and should be replaced with experimental data.
| This compound Concentration (nM) | Mean Band Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Control) | 1000 | 50 | 0% |
| 1 | 850 | 45 | 15% |
| 5 | 650 | 38 | 35% |
| 10 | 450 | 30 | 55% |
| 20 | 250 | 25 | 75% |
| 50 | 100 | 15 | 90% |
| 100 | 50 | 10 | 95% |
Experimental Protocols
This section provides detailed protocols for performing gelatin and casein zymography to assess the inhibitory effect of this compound on MMP-13 activity.
Protocol 1: Gelatin Zymography for MMP-13 Activity and Inhibition by this compound
Gelatin zymography is a sensitive method for detecting gelatinolytic MMPs, including MMP-13. While gelatin is not the preferred substrate for MMP-13, its degradation can still be effectively measured.[5]
Materials:
-
Biological sample (e.g., conditioned cell culture media, tissue extracts)
-
Recombinant human MMP-13 (positive control)
-
This compound stock solution (in DMSO)
-
Zymogram Gels (10% polyacrylamide with 0.1% gelatin)
-
2X Tris-Glycine SDS Sample Buffer (non-reducing)
-
Tris-Glycine SDS Running Buffer
-
Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in dH2O)
-
Zymogram Developing Buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)[5]
-
Coomassie Brilliant Blue R-250 Staining Solution
-
Destaining Solution (e.g., 40% methanol, 10% acetic acid in dH2O)[6]
Procedure:
-
Sample Preparation:
-
Collect biological samples and clarify by centrifugation to remove cellular debris.
-
Determine the protein concentration of the samples.
-
Mix samples with 2X Tris-Glycine SDS Sample Buffer (non-reducing) at a 1:1 ratio. Do not heat the samples.
-
-
Electrophoresis:
-
Load equal amounts of protein per lane into the zymogram gel. Include a lane with recombinant MMP-13 as a positive control and a molecular weight marker.
-
Run the gel at 125 V for approximately 90 minutes, or until the dye front reaches the bottom of the gel.[7]
-
-
Inhibitor Treatment and Renaturation:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel in Zymogram Renaturing Buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow enzymes to renature.
-
For inhibitor studies, cut the gel into strips. Incubate individual strips in Zymogram Developing Buffer containing various concentrations of this compound (e.g., 0-100 nM). Include a control strip with DMSO vehicle alone. Incubate for 30 minutes at room temperature.
-
-
Development:
-
Replace the inhibitor-containing buffer with fresh Zymogram Developing Buffer (without the inhibitor) and incubate the gel at 37°C for 16-24 hours. The incubation time may need to be optimized depending on the enzyme concentration in the samples.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 Staining Solution for 30-60 minutes.
-
Destain the gel with Destaining Solution until clear bands appear against a blue background. Areas of enzymatic activity will appear as clear bands where the gelatin has been degraded.
-
-
Data Analysis:
-
Image the gel using a gel documentation system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Protocol 2: Casein Zymography for MMP-13 Activity
Casein can also be used as a substrate for MMP-13 in zymography, although it is generally less sensitive than gelatin zymography for this specific MMP.[8]
Materials:
-
Same as for Gelatin Zymography, but with zymogram gels containing 0.1% casein instead of gelatin.
Procedure:
The procedure for casein zymography is similar to that of gelatin zymography. The primary difference is the use of a casein-containing polyacrylamide gel. It is important to note that casein may migrate in the gel during electrophoresis due to its lower molecular weight.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MMP-13 regulation and the experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for assessing MMP-13 inhibition by this compound using zymography.
References
- 1. Matrix metalloproteinase-13 influences ERK signalling in articular rabbit chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WAY 170523 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 4. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Functional Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application of WAY-170523 in Metastasis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a complex, multi-step process that remains the leading cause of cancer-related mortality. A critical step in the metastatic cascade is the degradation of the extracellular matrix (ECM), which allows cancer cells to invade surrounding tissues and intravasate into the bloodstream. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in ECM remodeling. Specifically, Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is significantly upregulated in various cancers and its expression levels often correlate with poor prognosis and increased metastatic potential. WAY-170523 is a potent and highly selective inhibitor of MMP-13, making it a valuable tool for investigating the role of MMP-13 in cancer metastasis and for the development of novel anti-metastatic therapeutics.
This document provides detailed application notes and protocols for the use of this compound in common in vitro metastasis assays, including the Transwell invasion assay and the wound healing (scratch) assay.
Mechanism of Action
This compound is a potent and selective inhibitor of MMP-13 with an IC50 value of 17 nM.[1] Its high selectivity for MMP-13 over other MMPs, such as MMP-1, MMP-9, and TACE, allows for the specific investigation of MMP-13's role in biological processes. The primary mechanism by which this compound is thought to inhibit metastasis is through the direct inhibition of MMP-13's enzymatic activity. MMP-13 degrades various components of the ECM, including type I, II, and III collagens, which is a crucial step for cancer cell invasion. By inhibiting MMP-13, this compound prevents the breakdown of the ECM, thereby impeding the invasive capabilities of cancer cells.
Furthermore, this compound has been observed to attenuate the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway which is often dysregulated in cancer and is known to promote cell proliferation, survival, and migration.[1] This suggests that this compound may have anti-metastatic effects through modulation of intracellular signaling pathways in addition to its direct enzymatic inhibition of MMP-13.
Data Presentation
The following tables summarize the key quantitative data for this compound and its effects in metastasis-related assays.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (MMP-13) | 17 nM | - | Enzymatic Assay | [1] |
| Selectivity | >5800-fold vs. MMP-1 | - | Enzymatic Assay | [1] |
| 56-fold vs. MMP-9 | - | Enzymatic Assay | [1] | |
| >500-fold vs. TACE | - | Enzymatic Assay | [1] | |
| Invasion Inhibition | Concentration-dependent | PC-3 (Prostate Cancer) | Transwell Invasion Assay | [1] |
Table 2: Illustrative Quantitative Data of this compound in Metastasis Assays
| Assay Type | Cell Line | This compound Concentration | % Inhibition (relative to control) |
| Transwell Invasion | PC-3 | 10 nM | 25% |
| 50 nM | 60% | ||
| 100 nM | 85% | ||
| Wound Healing | MDA-MB-231 | 50 nM | 40% |
| 100 nM | 70% |
Note: The data in Table 2 is illustrative and based on the known potency of this compound and typical results from such assays. Researchers should generate their own dose-response curves for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo invasion process.
Materials:
-
This compound (solubilized in DMSO)
-
Cancer cell line of interest (e.g., PC-3)
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing FBS as a chemoattractant)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Cotton swabs
-
24-well plates
-
Microscope
Procedure:
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free medium.
-
Add 100 µl of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4-6 hours to allow for gelation.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/ml.
-
-
Assay Setup:
-
Add 600 µl of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
In the upper chamber of the Matrigel-coated inserts, add 100 µl of the cell suspension.
-
To the cell suspension in the upper chamber, add this compound at various final concentrations (e.g., 0, 10, 50, 100 nM). Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the cells by immersing the inserts in Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the stained cells under a microscope in at least five random fields of view.
-
Alternatively, the stain can be eluted with 10% acetic acid and the absorbance measured at 590 nm.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in the monolayer.
Materials:
-
This compound (solubilized in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
6-well or 12-well plates
-
Sterile 200 µl pipette tip or a wound healing insert
-
Complete cell culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, use a sterile 200 µl pipette tip to create a straight scratch down the center of the well.
-
Alternatively, use a commercially available wound healing insert to create a defined gap.
-
Gently wash the well with PBS to remove any detached cells.
-
-
Treatment:
-
Replace the PBS with fresh complete medium containing this compound at various final concentrations (e.g., 0, 50, 100 nM). Include a vehicle control (DMSO).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wound at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Place the plate back in the incubator.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
-
Compare the rate of wound closure between the different treatment groups.
-
Visualizations
Caption: Signaling pathway of MMP-13 in cancer metastasis and the inhibitory action of this compound.
Caption: Experimental workflow for the Transwell invasion assay.
Caption: Experimental workflow for the wound healing (scratch) assay.
References
Application Notes and Protocols for WAY-170523 in Collagen Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-170523 is a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3.[1][2][3][4] MMP-13 plays a critical role in the degradation of the extracellular matrix, particularly in the cleavage of type II collagen, a primary component of articular cartilage.[5] The overexpression of MMP-13 is implicated in various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer metastasis.[5][6] As a selective inhibitor, this compound serves as a valuable chemical tool for investigating the role of MMP-13 in collagen degradation and for the preclinical assessment of potential therapeutic agents targeting this enzyme.[1][5] These application notes provide detailed protocols for the use of this compound in both in vitro enzymatic assays and cell-based models of collagen degradation.
Data Presentation
The inhibitory activity and selectivity of this compound against various proteases are summarized in the table below. This data highlights the compound's high affinity for MMP-13.
| Target Enzyme | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 17 | - |
| MMP-1 | >10,000 | >588-fold |
| MMP-9 | 945 | ~56-fold |
| TACE (TNF-α Converting Enzyme) | >1000 | >59-fold |
Data compiled from multiple sources.[1][2][4]
Signaling Pathway
The expression and activity of MMP-13 are tightly regulated by a complex network of signaling pathways. Pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of MMP-13 gene expression. This process involves the activation of several downstream signaling cascades, including the MAPK/ERK pathway, and transcription factors such as AP-1 and RUNX2. This compound directly inhibits the enzymatic activity of MMP-13, thereby blocking the degradation of collagen and other extracellular matrix components. Additionally, this compound has been reported to directly attenuate ERK1/2 phosphorylation, suggesting a potential feedback mechanism or off-target effect that could also influence MMP-13 expression.[1]
Experimental Protocols
In Vitro MMP-13 Inhibition Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against recombinant human MMP-13. The assay is based on the cleavage of a quenched fluorescent substrate, where an increase in fluorescence intensity is proportional to MMP-13 activity.
Materials:
-
Recombinant human MMP-13 (pro-enzyme form)
-
p-Aminophenylmercuric acetate (B1210297) (APMA) for enzyme activation
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
This compound
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)
Protocol:
-
Enzyme Activation: Activate the pro-MMP-13 by incubating it with 1 mM APMA in Assay Buffer for 2 hours at 37°C.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound solutions to the test wells. For the positive control (no inhibition), add 10 µL of Assay Buffer with the same final DMSO concentration. For the negative control (no enzyme), add 10 µL of Assay Buffer.
-
Add 20 µL of the activated MMP-13 solution to the test and positive control wells. Add 20 µL of Assay Buffer to the negative control wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 20 µL of the fluorogenic MMP-13 substrate to all wells to initiate the reaction.
-
Data Acquisition: Immediately begin reading the fluorescence intensity at 1-minute intervals for 20-30 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound compared to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Collagen Degradation Assay
This protocol describes a method to assess the ability of this compound to inhibit collagen degradation by cells cultured in a 3D collagen matrix. This assay is relevant for studying the role of MMP-13 in tissue remodeling and cancer cell invasion.
Materials:
-
Fibroblasts or cancer cell line known to express MMP-13 (e.g., HT-1080)
-
Type I collagen solution (e.g., from rat tail)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
DMSO
-
24-well plates
-
Hydroxyproline (B1673980) assay kit or fluorescently labeled collagen
-
Inverted microscope
Protocol:
-
Cell Culture: Culture the cells to ~80% confluency in standard cell culture flasks.
-
Collagen Gel Preparation:
-
On ice, mix the type I collagen solution with 10x PBS and sterile water to neutralize the pH.
-
Resuspend the cells in serum-free medium and mix with the neutralized collagen solution to achieve a final cell density of approximately 2 x 10^5 cells/mL.
-
-
Gel Polymerization: Dispense 500 µL of the cell-collagen suspension into each well of a 24-well plate. Incubate at 37°C for 1 hour to allow the collagen to polymerize.
-
Treatment: After polymerization, add 500 µL of cell culture medium containing various concentrations of this compound (or DMSO as a vehicle control) to each well. A suggested starting range for this compound is 10 nM to 1 µM.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Collagen Degradation:
-
Option A: Hydroxyproline Assay:
-
Collect the conditioned medium from each well.
-
Digest the remaining collagen gel with papain.
-
Measure the amount of hydroxyproline (a major component of collagen) in the conditioned medium and the digested gel using a commercially available hydroxyproline assay kit. A decrease in hydroxyproline in the gel and an increase in the medium indicates collagen degradation.
-
-
Option B: Fluorescent Collagen:
-
If using fluorescently labeled collagen, collect the conditioned medium at various time points.
-
Measure the fluorescence intensity of the medium. An increase in fluorescence indicates the release of fluorescent collagen fragments due to degradation.
-
-
-
Data Analysis: Quantify the amount of collagen degradation in the presence of different concentrations of this compound and compare it to the vehicle control. Calculate the percentage of inhibition of collagen degradation for each concentration.
Conclusion
This compound is a powerful and selective tool for studying the role of MMP-13 in collagen degradation. The protocols provided herein offer a starting point for researchers to investigate the efficacy of this inhibitor in both biochemical and cellular contexts. Optimization of these protocols may be necessary depending on the specific experimental conditions and cell types used. The high selectivity of this compound for MMP-13 makes it an excellent probe for dissecting the specific contribution of this collagenase to various physiological and pathological processes.
References
Application Notes and Protocols for Western Blot Analysis of p-ERK Following WAY-170523 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-170523 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), with an IC50 of 17 nM. Emerging evidence suggests a link between MMP-13 activity and the phosphorylation of Extracellular Signal-regulated Kinase (ERK), a key component of the MAPK/ERK signaling pathway.[1][2] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.[3] Specifically, this compound has been shown to directly attenuate the phosphorylation of ERK1/2.
These application notes provide a comprehensive protocol for utilizing Western blotting to investigate the effect of this compound on ERK phosphorylation in a relevant cell line, such as the PC-3 human prostate cancer cell line, which is a common model for studying cancer cell signaling.[4][5][6]
Data Presentation
The following table is a template for summarizing quantitative data from Western blot experiments investigating the dose-dependent inhibition of ERK phosphorylation by this compound. Researchers should populate this table with their own experimental results.
| Cell Line | Treatment Concentration of this compound (nM) | Treatment Duration (hours) | Normalized p-ERK/Total ERK Ratio (Fold Change vs. Vehicle Control) |
| PC-3 | 0 (Vehicle) | 24 | 1.00 |
| PC-3 | 10 | 24 | User-defined |
| PC-3 | 50 | 24 | User-defined |
| PC-3 | 100 | 24 | User-defined |
| PC-3 | 500 | 24 | User-defined |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocol
This protocol outlines the methodology for determining the effect of this compound on ERK phosphorylation in cultured cells.
Materials and Reagents
-
Cell Line: PC-3 (or other relevant cell line)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay Reagent: Bradford or BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 4-12% Bis-Tris gels
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer: NuPAGE Transfer Buffer or equivalent
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Mouse anti-Total ERK1/2 antibody
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence detection system (e.g., Bio-Rad ChemiDoc)
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture PC-3 cells in appropriate medium until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal levels of p-ERK.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well of a 6-well plate and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a Bradford or BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare the protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK (Loading Control):
-
To normalize the p-ERK signal, the same membrane can be stripped and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and antibody incubation steps using the primary antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase-13 influences ERK signalling in articular rabbit chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of human tumour prostate PC-3 cell growth by cannabinoids R(+)-Methanandamide and JWH-015: involvement of CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Cystatin C is downregulated in prostate cancer and modulates invasion of prostate cancer cells via MAPK/Erk and androgen receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry with WAY-170523 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-170523 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen.[1][2][3][4] Dysregulation of MMP-13 activity is implicated in various pathological processes, including cancer progression, metastasis, and cardiac dysfunction.[2][5][6] Immunohistochemistry (IHC) is a valuable technique to visualize and quantify the effects of this compound treatment on tissue morphology and the expression of relevant protein markers. These application notes provide detailed protocols for performing IHC on tissues treated with this compound, focusing on the analysis of MMP-13 and a key downstream signaling molecule, phosphorylated ERK1/2 (p-ERK1/2).
Principle of the Application
Inhibition of MMP-13 by this compound is expected to reduce the degradation of the extracellular matrix. Furthermore, as MMP-13 can influence cellular signaling pathways, its inhibition may lead to changes in the phosphorylation status of proteins such as ERK1/2, which is involved in cell proliferation and survival.[1] IHC allows for the in-situ detection of these changes in protein expression and localization within the tissue architecture, providing critical insights into the mechanism of action of this compound.
Data Presentation
The following tables present representative quantitative data from hypothetical IHC experiments on tissues treated with this compound. The data is based on common scoring methods used for IHC analysis.
Table 1: Semi-Quantitative Analysis of MMP-13 Expression
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x % Positive) | Fold Change vs. Control |
| Vehicle Control | 2.5 ± 0.4 | 85 ± 10 | 212.5 ± 41.5 | 1.0 |
| This compound (10 mg/kg) | 1.2 ± 0.3 | 40 ± 15 | 48.0 ± 22.5 | 0.23 |
| This compound (30 mg/kg) | 0.8 ± 0.2 | 25 ± 10 | 20.0 ± 10.0 | 0.09 |
Data are presented as mean ± standard deviation. H-score is calculated by multiplying the staining intensity score by the percentage of positive cells.
Table 2: Quantitative Analysis of p-ERK1/2 Expression using Immunoreactive Score (IRS)
| Treatment Group | Staining Intensity (SI) (0-3) | Percentage of Positive Cells (PP) (0-4) | IRS (SI x PP) |
| Vehicle Control | 2.8 ± 0.3 | 3.5 ± 0.5 | 9.8 ± 1.9 |
| This compound (10 mg/kg) | 1.5 ± 0.4 | 2.0 ± 0.7 | 3.0 ± 1.3 |
| This compound (30 mg/kg) | 0.9 ± 0.3 | 1.2 ± 0.4 | 1.08 ± 0.5 |
The Immunoreactive Score (IRS) is calculated by multiplying the staining intensity score (SI) by the percentage of positive cells score (PP).[7]
Experimental Protocols
Protocol 1: Immunohistochemical Staining for MMP-13
This protocol is adapted from established methods for MMP-13 detection in formalin-fixed, paraffin-embedded (FFPE) tissues.[1][8][9]
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 10% Normal Goat Serum in PBS
-
Primary Antibody: Mouse anti-MMP-13 monoclonal antibody (diluted according to manufacturer's instructions)
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through graded ethanol series: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Citrate Buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse with PBS (3x, 5 min each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3x, 5 min each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-MMP-13 antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3x, 5 min each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3x, 5 min each).
-
Apply DAB substrate solution and incubate until the desired brown color intensity is reached (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining for Phosphorylated ERK1/2 (p-ERK1/2)
This protocol outlines the detection of the activated form of ERK1/2.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBS-T (Tris-Buffered Saline with 0.1% Tween 20)
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) polyclonal antibody (diluted according to manufacturer's instructions)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow steps 1a-1c from Protocol 1.
-
Antigen Retrieval:
-
Immerse slides in pre-heated Tris-EDTA Buffer (pH 9.0).
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with TBS-T (3x, 5 min each).
-
-
Peroxidase Blocking: Follow step 3 from Protocol 1.
-
Blocking: Incubate sections with 5% BSA in TBS-T for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-p-ERK1/2 antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation:
-
Rinse slides with TBS-T (3x, 5 min each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Follow step 7 from Protocol 1.
-
Counterstaining, Dehydration, and Mounting: Follow step 8 from Protocol 1.
Visualization of Pathways and Workflows
Caption: this compound inhibits MMP-13, affecting downstream ERK signaling.
Caption: Experimental workflow for IHC analysis of treated tissues.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Immunohistochemical Analysis of Matrix Metalloproteinase-13 in Human Caries Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-Derived Matrix Metalloproteinase-13 (MMP-13) Expression in Benign and Malignant Breast Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of WAY-170523: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
WAY-170523, a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), is a valuable tool in the study of various pathological processes, including cancer and arthritis. However, its hydrophobic nature can present significant solubility challenges in aqueous experimental systems. This technical support center provides a comprehensive guide to understanding and overcoming these issues, ensuring the successful application of this compound in your research.
Troubleshooting Guide: Addressing Common Solubility Issues
This guide addresses the most frequently encountered solubility problems with this compound in a question-and-answer format, providing direct and actionable solutions.
Question: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
Answer: This is a common issue arising from the poor solubility of this compound in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can crash out of solution.
Solutions:
-
Optimize the Dilution Method:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Dropwise Addition with Agitation: Add the DMSO stock dropwise to the pre-warmed medium while gently vortexing or swirling. This promotes rapid and uniform dispersion, preventing localized high concentrations that lead to precipitation.
-
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and its effect on compound solubility.
-
Consider Serum Concentration: Components in fetal bovine serum (FBS), such as proteins, can sometimes interact with compounds and affect their solubility. If you suspect this is an issue, consider reducing the serum concentration or using a serum-free medium if your experiment allows.
-
pH and Temperature: Ensure your cell culture medium is at the optimal physiological pH (typically 7.2-7.4). Adding the compound to pre-warmed media can also prevent temperature shock-induced precipitation.
Question: I am preparing for an in vivo study and need to administer this compound. What is a suitable vehicle for administration?
Answer: While specific formulation details for this compound are not extensively published, general strategies for formulating hydrophobic compounds for in vivo use can be applied. One study has reported the use of this compound in mice via intraperitoneal (i.p.) injection, though the specific vehicle was not detailed.
Potential Vehicle Formulations (to be tested for your specific application):
-
Co-solvent Systems: A mixture of solvents can enhance solubility. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a biocompatible co-solvent such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol. This mixture is then further diluted with saline or phosphate-buffered saline (PBS).
-
Example: A starting point could be a formulation of 5-10% DMSO, 40% PEG400, and the remainder as saline. The final concentrations should be optimized to ensure the compound remains in solution and to minimize vehicle toxicity.
-
-
Surfactant-based Formulations: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can help to create stable micellar solutions or emulsions, improving the solubility of hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Important Considerations for In Vivo Formulations:
-
Toxicity: Always conduct preliminary studies to assess the toxicity of your chosen vehicle.
-
Stability: Prepare formulations fresh daily unless stability has been confirmed.
-
Route of Administration: The choice of vehicle will also depend on the intended route of administration (e.g., i.p., i.v., oral).
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is highly soluble in organic solvents like DMSO and ethanol, with a reported solubility of up to 100 mM in both.[1] Its aqueous solubility is very low.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low aqueous solubility. If an organic solvent-free solution is required, it is crucial to first determine the solubility limit of this compound in the specific buffer. This can be done by preparing a saturated solution, centrifuging to pellet any undissolved compound, and then measuring the concentration of the supernatant.
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness or the presence of a precipitate indicates that the compound is not fully dissolved. Do not use a cloudy solution for your experiments, as the effective concentration will be unknown and the precipitate could be toxic to cells. Try to redissolve the compound by gentle warming (e.g., in a 37°C water bath) and vortexing. If this is unsuccessful, you may need to adjust your solvent system or decrease the concentration.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 613.68 g/mol | |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Ethanol | Up to 100 mM | [1] |
| MMP-13 IC50 | 17 nM | |
| Selectivity vs. MMP-1 | >10,000 nM | |
| Selectivity vs. MMP-9 | 945 nM | |
| Selectivity vs. TACE | >1,000 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. For example, to make 1 mL of a 10 mM stock, you would need 0.61368 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use, amber tubes and store at -20°C or -80°C.
Protocol 2: Preparing Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
For each dilution step, add the this compound solution dropwise to the medium while gently vortexing to ensure rapid and even mixing.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.
Visualizing Key Pathways and Workflows
To further aid in your experimental design, the following diagrams illustrate the MMP-13 signaling pathway, a troubleshooting workflow for solubility issues, and a general experimental workflow for using this compound.
Caption: Key signaling pathways regulating MMP-13 gene expression.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: A typical experimental workflow using this compound.
References
Technical Support Center: Optimizing WAY-170523 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the determination of the IC50 value for WAY-170523.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1] MMP-13 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components, particularly type II collagen.[2][3] By inhibiting MMP-13, this compound can modulate cellular processes such as tissue remodeling, cell invasion, and signaling. Notably, this compound has been shown to directly attenuate the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.[1]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 of 17 nM for MMP-13.[1] It exhibits high selectivity for MMP-13 over other matrix metalloproteinases.
Q3: Which signaling pathways are regulated by MMP-13?
A3: MMP-13 is involved in several signaling pathways that regulate cancer progression and other diseases. Key pathways include the RAS/RAF/MEK/ERK (MAPK) signaling cascade. For instance, the scaffold protein AJUBA can induce MMP-13 expression through the activation of ERK1/2.[4] Additionally, MMP-13 expression is influenced by transcription factors such as RUNX2 and signaling molecules like TGF-β.[4][5]
Q4: What are some suitable cell lines for determining the IC50 of this compound?
A4: The choice of cell line will depend on the research context. However, human osteosarcoma cells such as MG-63 are a relevant model as they are used to study the effects of drugs on osteoblasts, where MMP-13 plays a significant role.[3] Other cancer cell lines with high MMP-13 expression, such as those from breast or bladder cancer, could also be suitable.[2][4]
Data Presentation
Table 1: Inhibitory Activity and Selectivity of this compound
| Target | IC50 (nM) | Selectivity Fold vs. MMP-13 | Reference |
| MMP-13 | 17 | 1 | [6][7] |
| MMP-1 | >10000 | >588 | [6][7] |
| MMP-9 | 945 | 56 | [6][7] |
| TACE | >1000 | >58 | [6][7] |
Experimental Protocols
Detailed Methodology for IC50 Determination of this compound using a Fluorogenic Assay
This protocol describes a biochemical assay to determine the IC50 of this compound against recombinant human MMP-13.
Materials:
-
Recombinant Human MMP-13 (truncated)
-
Fluorogenic MMP-13 substrate (e.g., Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
DMSO
-
Black 96-well microtiter plate
-
Fluorometric microplate reader
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
Enzyme Preparation: Dilute the recombinant human MMP-13 in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the various this compound dilutions to the sample wells.
-
Add 10 µL of Assay Buffer with the same DMSO concentration to the control (no inhibitor) wells.
-
Add 20 µL of the diluted MMP-13 enzyme to all wells except the blank.
-
Add 20 µL of Assay Buffer to the blank wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.
-
-
Substrate Addition: Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions. Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission) in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the slope of the blank from all other wells.
-
Normalize the data by expressing the inhibited rates as a percentage of the uninhibited control rate.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Troubleshooting Guide
Q: My dose-response curve is not sigmoidal and does not reach 100% inhibition.
A:
-
Possible Cause 1: Concentration range is too narrow. The concentrations of this compound tested may not be high enough to achieve complete inhibition.
-
Solution: Broaden the concentration range. Test concentrations up to 10 µM or higher in a preliminary experiment to establish the upper plateau of the curve.
-
-
Possible Cause 2: Limited solubility of this compound. At higher concentrations, the compound may precipitate out of the assay buffer.
-
Solution: Visually inspect the wells for any precipitation. Ensure the final DMSO concentration is sufficient to maintain solubility but not so high as to inhibit the enzyme. Consider using a different solvent if necessary, though DMSO is generally preferred.
-
-
Possible Cause 3: Incomplete inhibition. this compound may be a partial inhibitor under the assay conditions.
-
Solution: If a plateau is consistently observed below 100% inhibition across multiple experiments, it may reflect the compound's true efficacy.
-
Q: I am observing high variability between my replicate wells.
A:
-
Possible Cause 1: Inconsistent pipetting. Small volume additions are prone to error.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting techniques for viscous solutions. Prepare master mixes of reagents to be added to multiple wells to minimize pipetting steps.
-
-
Possible Cause 2: Inconsistent cell seeding (for cell-based assays). Uneven cell distribution will lead to variable results.
-
Solution: Ensure the cell suspension is homogenous by gently mixing before and during plating.
-
-
Possible Cause 3: Edge effects in the microplate. Evaporation from the outer wells can concentrate reagents and affect results.
-
Solution: Avoid using the outermost wells of the plate for critical samples. Fill the perimeter wells with sterile water or media to maintain humidity.
-
Q: The fluorescence signal in my no-inhibitor control is very low.
A:
-
Possible Cause 1: Inactive enzyme. The MMP-13 enzyme may have lost activity due to improper storage or handling.
-
Solution: Always store the enzyme at the recommended temperature (typically -70°C) and handle it on ice. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Degraded substrate. The fluorogenic substrate can be sensitive to light and degradation.
-
Solution: Store the substrate protected from light at -20°C. Prepare fresh substrate dilutions for each experiment.
-
-
Possible Cause 3: Suboptimal enzyme concentration. The amount of enzyme may be insufficient for a robust signal.
-
Solution: Perform an enzyme titration experiment to determine the optimal concentration that yields a strong linear signal within the desired assay time.
-
Q: My sample blanks (containing this compound but no enzyme) have high background fluorescence.
A:
-
Possible Cause: Autofluorescence of this compound. The compound itself may be fluorescent at the assay wavelengths.
-
Solution: Always include a control well with the highest concentration of this compound and substrate, but no enzyme. Subtract the fluorescence of this well from the corresponding experimental wells to correct for compound autofluorescence.
-
Mandatory Visualizations
Caption: MMP-13 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WAY 170523 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 7. medkoo.com [medkoo.com]
Preventing WAY-170523 degradation in experiments
Welcome to the technical support center for WAY-170523. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound and addressing common issues during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1] MMP-13 is a key enzyme involved in the degradation of the extracellular matrix, particularly type II collagen.[2][3] By inhibiting MMP-13, this compound can prevent the breakdown of connective tissues, making it a valuable tool for research in areas such as osteoarthritis, rheumatoid arthritis, and cancer.[3]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and potency of this compound, it is crucial to adhere to the following storage conditions:
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage (up to 3 years), in a desiccated environment. For short-term storage, it can be kept at 4°C for up to 2 years.
-
In Solution: Stock solutions should be stored at -20°C and used within one month to prevent loss of potency. For longer-term storage of solutions, it is recommended to store them at -80°C for up to 6 months. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses potential issues related to the stability and degradation of this compound in experimental settings.
Issue 1: Loss of Inhibitory Activity Over Time
If you observe a decrease in the inhibitory potency of your this compound solution, it may be due to chemical degradation. The hydroxamate group in this compound is a key structural feature for its MMP-inhibitory activity, but it can be susceptible to degradation.
-
Potential Cause: Hydrolysis of the hydroxamate group.
-
Troubleshooting Steps:
-
pH of Solutions: Avoid highly acidic or basic conditions in your experimental buffers. Maintain a pH range of 6-8 for optimal stability.
-
Fresh Solutions: Prepare fresh working solutions of this compound from a frozen stock solution for each experiment.
-
Storage of Solutions: Ensure that stock solutions are stored at or below -20°C. For long-term storage, -80°C is recommended.
-
-
Potential Cause: Enzymatic degradation in biological samples. Hydroxamic acids can be metabolized by arylesterases and carboxylesterases present in plasma or cell lysates.[4]
-
Troubleshooting Steps:
-
Minimize Incubation Time: Reduce the pre-incubation time of this compound with biological samples when possible.
-
Use of Esterase Inhibitors: In cell-free assays, consider the addition of broad-spectrum esterase inhibitors if enzymatic degradation is suspected. However, ensure these inhibitors do not interfere with your assay.
-
Issue 2: Inconsistent Results Between Experiments
Variability in experimental outcomes can sometimes be attributed to the degradation of this compound due to improper handling.
-
Potential Cause: Photodegradation. The benzofuran (B130515) moiety in this compound may be sensitive to light.
-
Troubleshooting Steps:
-
Protect from Light: Store both solid this compound and its solutions in amber vials or tubes wrapped in aluminum foil.
-
Dim Lighting: Perform experimental manipulations involving this compound under dim lighting conditions whenever possible.
-
-
Potential Cause: Oxidation.
-
Troubleshooting Steps:
-
Degassed Solvents: For sensitive applications, consider using degassed solvents to prepare your stock solutions.
-
Inert Atmosphere: Store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is a significant issue.
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Weight | 613.68 g/mol |
| Formula | C₃₃H₃₁N₃O₇S |
| CAS Number | 307002-73-9 |
| Purity | ≥98% |
| Appearance | White to off-white solid |
Table 2: IC₅₀ Values of this compound for Various MMPs
| MMP | IC₅₀ (nM) |
| MMP-13 | 17 |
| MMP-9 | 945 |
| MMP-1 | >10,000 |
| TACE | >1,000 |
Experimental Protocols
Protocol: In Vitro MMP-13 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant human MMP-13.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Recombinant Human MMP-13: Activate the pro-MMP-13 according to the manufacturer's instructions. Dilute the activated MMP-13 to the desired concentration in Assay Buffer.
-
Fluorogenic Substrate: Prepare a stock solution of a suitable fluorogenic MMP-13 substrate in DMSO. Dilute to the working concentration in Assay Buffer just before use.
-
This compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to the wells of a 96-well black plate.
-
Add 10 µL of the this compound dilutions or DMSO (vehicle control) to the respective wells.
-
Add 20 µL of the diluted activated MMP-13 to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 20 µL of the diluted fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader. Record measurements every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates of the inhibitor-treated wells to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Recent studies have highlighted a mechanistic interaction between MMP-13 and the Wnt signaling pathway, particularly in the context of tissue development and disease.[5][6] MMP-13 expression can be modulated by Wnt signaling, and MMP-13 activity can, in turn, influence cellular responses regulated by the Wnt pathway.[7][8][9]
Caption: Interaction between the Wnt signaling pathway and MMP-13 expression.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A typical experimental workflow for this compound evaluation.
Logical Relationship Diagram
This diagram outlines the logical steps for troubleshooting unexpected experimental results when using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The Critical Role of MMP13 in Regulating Tooth Development and Reactionary Dentinogenesis Repair Through the Wnt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Critical Role of MMP13 in Regulating Tooth Development and Reactionary Dentinogenesis Repair Through the Wnt Signaling Pathway [frontiersin.org]
- 7. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of HIF1α and β-catenin inhibits matrix metalloproteinase 13 expression and prevents cartilage damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of WAY-170523 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using WAY-170523, a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its reported potency?
This compound is a potent and selective inhibitor of MMP-13.[1][2][3][4] It has a reported IC50 (half-maximal inhibitory concentration) of 17 nM for MMP-13.[1][2][3][4]
Q2: How selective is this compound against other related proteases?
This compound exhibits high selectivity for MMP-13 over other matrix metalloproteinases and related enzymes. For instance, it is significantly less potent against MMP-1, MMP-9, and TNF-α converting enzyme (TACE).[1][2][3] The selectivity profile is summarized in the table below.
While this compound is designed to be highly selective for MMP-13, it is crucial to consider potential off-target effects in any experiment.[1][2][3] Currently, there is limited publicly available data on a broad, systematic off-target screening of this compound against a wide panel of kinases or other proteases. If you observe unexpected phenotypes, consider the following troubleshooting steps:
-
Titrate the concentration of this compound: Use the lowest effective concentration to minimize the potential for off-target effects.
-
Use a secondary, structurally different MMP-13 inhibitor: This can help confirm that the observed effect is due to the inhibition of MMP-13 and not an off-target effect specific to the chemical structure of this compound.
-
Perform rescue experiments: If possible, transfecting cells with a this compound-resistant mutant of MMP-13 could help validate that the observed phenotype is on-target.
-
Consider the cellular context: The expression levels of MMP-13 and other potential off-target proteins in your specific cell line or animal model may influence the observed effects.
Q4: What are the known downstream signaling pathways affected by this compound through its inhibition of MMP-13?
This compound has been shown to directly attenuate the phosphorylation of ERK1/2.[2] By inhibiting MMP-13, this compound can modulate downstream signaling cascades that are influenced by the proteolytic activity of MMP-13 on extracellular matrix components and other signaling molecules.
Q5: Are there any known effects of this compound in in vivo models?
Yes, in a mouse model of isoproterenol-induced cardiac dysfunction, daily intraperitoneal injections of this compound were found to abolish the isoproterenol-dependent increase of the left ventricular systolic diameter and preserve cardiac function.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Lower than expected potency in my cell-based assay. | 1. Compound degradation: Improper storage or handling of this compound. 2. Cell permeability: The compound may have poor permeability in your specific cell type. 3. Low MMP-13 expression: The target enzyme may not be present at sufficient levels in your experimental system. | 1. Ensure the compound is stored as recommended (desiccate at room temperature). Prepare fresh stock solutions in an appropriate solvent like DMSO or ethanol. 2. Consider using permeabilization agents if appropriate for your assay, or verify compound uptake. 3. Confirm MMP-13 expression in your cells or tissue using techniques like qPCR, Western blot, or immunofluorescence. |
| Variability in results between experiments. | 1. Inconsistent compound concentration: Errors in serial dilutions. 2. Cell passage number: Phenotypic responses can change with increasing cell passage. 3. Assay conditions: Minor variations in incubation times, temperatures, or reagent concentrations. | 1. Prepare fresh dilutions for each experiment and verify concentrations. 2. Use cells within a consistent and low passage number range. 3. Standardize all assay parameters and include appropriate positive and negative controls in every experiment. |
| Cytotoxicity observed at effective concentrations. | 1. Off-target effects: At higher concentrations, the compound may inhibit other essential cellular targets. 2. Solvent toxicity: The vehicle (e.g., DMSO) may be causing toxicity. | 1. Perform a dose-response curve to determine the therapeutic window. Use the lowest concentration that gives the desired MMP-13 inhibition. 2. Include a vehicle-only control to assess the toxicity of the solvent at the concentrations used. |
Quantitative Data Summary
The following table summarizes the inhibitory potency and selectivity of this compound against various proteases.
| Target | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 17 | - |
| MMP-1 | >100,000 | >5800-fold |
| MMP-9 | 945 | 56-fold |
| TACE | >10,000 | >500-fold |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols & Workflows
General Workflow for Assessing MMP Inhibitor Selectivity
The following diagram illustrates a typical workflow for determining the selectivity of an MMP inhibitor like this compound.
Signaling Pathway of MMP-13 Inhibition by this compound
This diagram illustrates the intended mechanism of action of this compound and its effect on a known downstream signaling molecule.
References
Technical Support Center: Interpreting Unexpected Results with WAY-170523
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving WAY-170523, a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3.[1][2][3] Its primary mechanism of action is the inhibition of the enzymatic activity of MMP-13, which is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen.[4] this compound has also been shown to directly attenuate the phosphorylation of ERK1/2.[1][2]
Q2: What are the reported selectivity and potency values for this compound?
A2: The selectivity and potency of this compound have been characterized against several related enzymes. The following table summarizes the key inhibitory concentrations (IC50).
| Target Enzyme | IC50 Value | Selectivity vs. MMP-13 |
| MMP-13 | 17 nM | - |
| MMP-1 | > 10,000 nM | > 5800-fold |
| MMP-9 | 945 nM | 56-fold |
| TACE (TNF-α converting enzyme) | > 10,000 nM | > 500-fold |
Data compiled from multiple sources.[2][5][6]
Q3: What are the known downstream signaling pathways affected by MMP-13 inhibition with this compound?
A3: Inhibition of MMP-13 can impact various signaling pathways involved in cell proliferation, migration, and tissue remodeling. One of the directly observed effects of this compound is the attenuation of ERK1/2 phosphorylation.[1][2] MMP-13 is also known to be involved in the regulation of signaling pathways such as the Wnt/β-catenin pathway.[3]
Figure 1: Simplified signaling pathway showing the inhibitory action of this compound.
Troubleshooting Unexpected Results
Q4: My cells are showing unexpected toxicity or reduced viability after treatment with this compound. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors. Consider the following troubleshooting steps:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
-
Off-Target Effects: Although this compound is selective, high concentrations may lead to off-target effects. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. The development of selective MMP inhibitors has been challenging due to the structural similarity among MMPs, and off-target effects are a known concern with this class of inhibitors.[7][8]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to MMP-13 inhibition. The physiological role of MMP-13 is diverse, and its inhibition might affect critical cellular processes in some cell types more than others.[4][9]
-
Contamination: Rule out contamination of your cell culture or the compound stock solution.
Figure 2: Potential causes of unexpected cytotoxicity with this compound.
Q5: I am not observing the expected decrease in cell invasion or migration after treating my cells with this compound. Why might this be?
A5: If you are not seeing the expected anti-invasive or anti-migratory effects, consider these possibilities:
-
MMP-13 Independence: The invasion and migration of your specific cell line may not be dependent on MMP-13 activity. Cells can utilize other proteases for extracellular matrix degradation.
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit MMP-13 in your experimental setup. Perform a dose-response analysis.
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Assay Conditions: The experimental conditions of your invasion/migration assay (e.g., serum concentration, coating of transwell inserts) may be influencing the results.
Q6: I am seeing an unexpected increase or no change in ERK1/2 phosphorylation after treatment with this compound, contrary to the expected attenuation. What could explain this?
A6: While this compound is reported to attenuate ERK1/2 phosphorylation, unexpected results can occur due to complex cellular signaling.
-
Feedback Loops: Inhibition of MMP-13 could trigger compensatory signaling pathways that lead to the activation of the ERK pathway through feedback mechanisms. The regulation of MMP-13 is complex and involves multiple signaling cascades.[10][11]
-
Timing of Analysis: The effect on p-ERK levels may be transient. Conduct a time-course experiment to analyze p-ERK levels at different time points after treatment.
-
Cell-Type Specific Responses: The signaling response to MMP-13 inhibition can be highly cell-type dependent.
-
Experimental Artifacts: Ensure proper controls are included in your Western blot analysis, such as a positive control for ERK activation and a loading control.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Figure 3: Experimental workflow for a typical cell viability (MTT) assay.
Protocol 2: Western Blot for p-ERK1/2
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with this compound at the desired concentrations for the appropriate duration. Include positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize the p-ERK signal, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. challenges-with-matrix-metalloproteinase-inhibition-and-future-drug-discovery-avenues - Ask this paper | Bohrium [bohrium.com]
- 6. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Matrix metalloproteinase-13: A special focus on its regulation by signaling cascades and microRNAs in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
WAY-170523 stability in different media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of WAY-170523 in various experimental media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[1] For most biological experiments, a high-concentration stock solution in DMSO is recommended. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.
Q2: How should I store this compound stock solutions and what is their expected shelf life?
A2: Stock solutions should be stored at -20°C for long-term stability (months to years).[2] For short-term storage (days to weeks), 4°C is acceptable.[2] When stored properly, the compound is stable for over two years.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q3: What are the known targets of this compound?
A3: this compound is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13) with an IC50 of 17 nM.[1][3] It exhibits significantly lower activity against other MMPs, such as MMP-1, MMP-9, and TACE, demonstrating its high selectivity.[1][3]
Q4: What is the primary mechanism of action for this compound?
A4: this compound functions by inhibiting the enzymatic activity of MMP-13, which is a key enzyme in the degradation of extracellular matrix proteins, particularly type II collagen.[4] Additionally, this compound has been shown to directly attenuate the phosphorylation of ERK1/2, a key component of the MAPK/ERK signaling pathway.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Compound Stability in Aqueous Buffers
Possible Cause: pH of the buffer. Troubleshooting Step: The stability of small molecules can be pH-dependent. It is crucial to assess the stability of this compound in aqueous solutions at different pH levels, especially those relevant to your experimental conditions (e.g., pH 5.0, 7.4, 8.0). Recommendation: Perform a preliminary pH stability study. Prepare solutions of this compound in buffers of varying pH and incubate for different durations at the experimental temperature. Analyze the remaining compound concentration at each time point using a suitable analytical method like HPLC-UV or LC-MS.
Possible Cause: Buffer composition. Troubleshooting Step: Certain buffer components can interact with the compound and affect its stability. Recommendation: If you observe instability, consider using an alternative buffer system. Phosphate (B84403) and carbonate buffers are common, but their effects on compound stability can differ.[5]
Issue 2: Rapid Disappearance of this compound in In Vitro Assays
Possible Cause: Metabolic degradation in plasma or microsomal preparations. Troubleshooting Step: this compound may be subject to enzymatic degradation by hydrolases, esterases, or cytochrome P450 enzymes present in plasma and liver microsomes.[6] Recommendation: Conduct a formal plasma and microsomal stability assay to determine the compound's half-life. If metabolic instability is confirmed, consider using enzyme inhibitors in your assay if the goal is to study non-metabolic effects, or select a different in vitro system if metabolic profiling is not the primary objective.
Possible Cause: Non-specific binding to plasticware or proteins. Troubleshooting Step: Hydrophobic compounds can adsorb to plastic surfaces or bind extensively to proteins in the assay medium, leading to an apparent loss of compound. Recommendation: Use low-binding plasticware for your experiments. To assess protein binding, perform the assay with and without the biological matrix (e.g., plasma or microsomes) and compare the recovery of the compound.
Data on this compound Stability
The following tables summarize representative stability data for this compound in different media. Note that these are example data based on typical experimental outcomes and should be confirmed by the end-user.
Table 1: Stability of this compound in Different pH Buffers
| pH | Incubation Time (hours) | Temperature (°C) | % Remaining (Mean ± SD) |
| 5.0 | 24 | 37 | 85.2 ± 3.1 |
| 7.4 | 24 | 37 | 92.5 ± 2.5 |
| 8.0 | 24 | 37 | 88.7 ± 2.8 |
Table 2: Stability of this compound in Human Plasma
| Time (minutes) | % Remaining (Mean ± SD) | Half-life (t½) (minutes) |
| 0 | 100 ± 0.0 | \multirow{5}{*}{> 120} |
| 30 | 98.1 ± 1.5 | |
| 60 | 95.3 ± 2.1 | |
| 90 | 93.8 ± 1.8 | |
| 120 | 91.0 ± 2.4 |
Table 3: Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | % Remaining (Mean ± SD) | Half-life (t½) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 0 | 100 ± 0.0 | \multirow{5}{}{75.3} | \multirow{5}{}{23.0} |
| 15 | 88.2 ± 3.3 | ||
| 30 | 75.1 ± 4.1 | ||
| 45 | 63.5 ± 3.9 | ||
| 60 | 54.6 ± 4.5 |
Experimental Protocols
Protocol 1: pH Stability Assessment
-
Preparation of Buffers: Prepare buffers at the desired pH values (e.g., pH 5.0, 7.4, and 8.0).
-
Compound Spiking: Add this compound stock solution to each buffer to a final concentration of 1 µM.
-
Incubation: Incubate the solutions at 37°C.
-
Sampling: Collect aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Analysis: Terminate the reaction by adding a protein precipitation solvent (e.g., ice-cold acetonitrile). Centrifuge to remove precipitated proteins and analyze the supernatant by LC-MS/MS to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Plasma Stability Assay
-
Compound Incubation: Incubate this compound (final concentration of 1 µM) with human plasma at 37°C.
-
Time Points: Collect aliquots at 0, 15, 30, 60, 90, and 120 minutes.
-
Reaction Termination: Stop the reaction by adding three volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Protein Precipitation: Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining this compound.
-
Calculation: Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time.
Protocol 3: Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (final concentration of 1 µM) and an NADPH-regenerating system to initiate the metabolic reaction.
-
Sampling: Collect aliquots at 0, 15, 30, 45, and 60 minutes.
-
Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint).
Visualizations
References
Technical Support Center: WAY-170523 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering WAY-170523 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in vivo?
A1: Based on preclinical studies, this compound has been successfully delivered in vivo via intraperitoneal (i.p.) injection in mouse models.[1] This route is often chosen for small molecule inhibitors in experimental settings.
Q2: What is a suitable vehicle for formulating this compound for in vivo studies?
A2: While specific formulations for this compound in published studies are not always detailed, a common starting point for compounds with similar solubility profiles (soluble in DMSO and ethanol) is to first dissolve the compound in a minimal amount of an organic solvent like DMSO.[2] This stock solution is then further diluted in a vehicle suitable for in vivo administration, such as saline, phosphate-buffered saline (PBS), or a solution containing co-solvents like polyethylene (B3416737) glycol (PEG) or cyclodextrins. It is crucial to ensure the final concentration of the organic solvent is low (typically <10% for DMSO) to avoid toxicity.
Q3: My this compound solution is precipitating upon dilution with an aqueous vehicle. What should I do?
A3: Precipitation upon dilution is a common issue with poorly water-soluble compounds. Please refer to the "Troubleshooting Formulation Issues" section below for a step-by-step guide to address this problem.
Q4: I am observing adverse effects in my animals after i.p. injection. What could be the cause?
A4: Adverse effects can stem from several factors, including the vehicle, the compound itself, or the injection technique. Issues such as vehicle toxicity (e.g., high DMSO concentration), compound toxicity at the administered dose, or improper injection leading to organ damage can cause distress. Refer to the "Troubleshooting Adverse Events" and "Experimental Protocols" sections for guidance.
Q5: How can I confirm that this compound is reaching the target tissue?
A5: To confirm target tissue engagement, you can perform pharmacokinetic (PK) studies to measure the concentration of this compound in plasma and the tissue of interest over time. Additionally, pharmacodynamic (PD) studies can be conducted to assess the inhibition of MMP-13 activity or downstream signaling pathways (e.g., ERK1/2 phosphorylation) in the target tissue.[3]
Troubleshooting Guides
Troubleshooting Formulation and Delivery Issues
This guide provides a systematic approach to resolving common issues encountered during the formulation and in vivo delivery of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | - Low aqueous solubility. - Exceeding the solubility limit in the final formulation. - pH of the vehicle is not optimal for solubility. | 1. Optimize Co-solvent Concentration: Prepare the formulation by first dissolving this compound in a minimal amount of DMSO, then slowly adding the aqueous vehicle while vortexing. You may need to test different final concentrations of the co-solvent (e.g., 5-10% DMSO, 20-40% PEG300). 2. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. 3. Use of Solubilizing Excipients: Consider using solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80, Kolliphor EL). A pre-formulation screening study is recommended. 4. Sonication: Briefly sonicate the final formulation to aid in dissolution. |
| Inconsistent Dosing | - Inaccurate preparation of dosing solutions. - Instability of the formulation, leading to precipitation over time. | 1. Ensure Homogeneity: Vortex the solution thoroughly before each injection to ensure a homogenous suspension if the compound is not fully dissolved. 2. Prepare Fresh: Prepare dosing solutions fresh before each experiment to minimize stability issues. If storage is necessary, conduct a stability study under the intended storage conditions. |
| Injection Site Reactions (e.g., inflammation, irritation) | - High concentration of organic solvent (e.g., DMSO). - pH of the formulation is too high or low. - The compound itself is an irritant. | 1. Minimize Organic Solvent: Use the lowest possible concentration of the organic solvent required for solubility. 2. Neutral pH: Adjust the pH of the final formulation to be close to physiological pH (~7.4). 3. Vehicle Control: Always include a vehicle-only control group to differentiate between vehicle- and compound-induced effects. |
Experimental Protocols
Protocol: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol provides a general guideline for preparing a this compound formulation. The final concentrations of co-solvents and excipients should be optimized based on your specific experimental needs and solubility assessments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh the required amount of this compound powder in a sterile polypropylene tube.
-
Add a minimal volume of DMSO to completely dissolve the powder. For example, prepare a 50 mg/mL stock solution. Vortex until the powder is fully dissolved.
-
-
Prepare the Dosing Solution:
-
In a separate sterile polypropylene tube, add the required volume of the co-solvent, PEG300.
-
Slowly add the this compound stock solution to the PEG300 while vortexing.
-
Continue to vortex and then add the required volume of sterile saline to reach the final desired concentration and vehicle composition (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Vortex the final solution thoroughly to ensure homogeneity. If any cloudiness or precipitation is observed, brief sonication may help.
-
-
Final Checks:
-
Visually inspect the solution for any precipitation. A clear solution is ideal.
-
Prepare the formulation fresh on the day of the experiment.
-
Protocol: Intraperitoneal (i.p.) Injection in Mice
This protocol describes the standard procedure for administering a substance via intraperitoneal injection in mice.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% Ethanol
-
Animal restrainer (optional)
Procedure:
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. The abdomen should be exposed and facing upwards.
-
-
Locate the Injection Site:
-
The injection site is in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly and steadily inject the full volume of the solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Observe the animal for any signs of distress, pain, or injection site reactions over the next few hours.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as an MMP-13 inhibitor.
Experimental Workflow
Caption: General experimental workflow for in vivo delivery of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common in vivo delivery issues.
References
Minimizing toxicity of WAY-170523 in cell lines
Welcome to the Technical Support Center for WAY-170523. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity and addressing common issues encountered during in vitro experiments with the selective MMP-13 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), with a reported IC50 of 17 nM. Its high selectivity makes it a valuable tool for studying the specific roles of MMP-13 in various biological processes. This compound has been shown to directly attenuate the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.[1]
Q2: What are the common causes of toxicity with this compound in cell culture?
A2: While specific toxicity data for this compound is limited in publicly available literature, potential causes of cytotoxicity in cell lines can be extrapolated from similar small molecule inhibitors, particularly those with a hydroxamate group:
-
Off-target effects: Although highly selective for MMP-13, at higher concentrations, this compound may inhibit other metalloproteinases or cellular targets, leading to unintended toxic consequences. Hydroxamate-based inhibitors have been known to chelate zinc ions in other metalloenzymes.
-
High Concentrations: Using concentrations significantly above the effective inhibitory range for MMP-13 can lead to non-specific effects and cell death.
-
Prolonged Exposure: Continuous and long-term exposure of cells to the inhibitor may disrupt normal cellular functions and lead to cumulative toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or ethanol (B145695), can be toxic to cells at concentrations generally above 0.1-0.5%.
-
Metabolite Toxicity: The metabolic breakdown of this compound by cultured cells could potentially produce toxic byproducts.
-
Inhibition of Essential Cellular Processes: While targeting MMP-13, the inhibitor might inadvertently affect pathways crucial for the survival of specific cell lines.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be empirically determined for each specific cell line and experimental condition. A dose-response experiment is crucial. We recommend the following approach:
-
Select a wide concentration range: Start with concentrations below the reported IC50 for MMP-13 (e.g., starting from 1 nM) and extend to concentrations well above it (e.g., up to 100 µM).
-
Perform a cell viability assay: Utilize a standard cytotoxicity assay such as MTT, XTT, or a neutral red uptake assay to determine the concentration at which cell viability is significantly affected.
-
Include proper controls: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.
-
Determine the EC50 for cytotoxicity: This is the concentration that causes a 50% reduction in cell viability. For your experiments, you should aim for concentrations that effectively inhibit MMP-13 without significantly impacting cell viability.
Q4: What are the best practices for preparing and storing this compound solutions?
A4: Proper handling and storage are critical for maintaining the stability and activity of this compound:
-
Reconstitution: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol to prepare a concentrated stock solution (e.g., 10 mM).
-
Storage of Stock Solutions: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.
-
Preparation of Working Solutions: On the day of the experiment, prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response curve to identify the optimal non-toxic concentration. Start with a wider range of lower concentrations. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired level of MMP-13 inhibition. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is within the recommended limits for your cell line (typically <0.1-0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Cell line is particularly sensitive. | Some cell lines may be inherently more sensitive to chemical treatments. Consider using a more robust cell line if your experimental design allows, or perform extensive optimization of concentration and exposure time for the sensitive cell line. |
| Inhibitor has degraded or is impure. | Purchase the inhibitor from a reputable supplier. If you suspect degradation, prepare a fresh stock solution. If possible, verify the purity of your compound. |
Issue 2: Inconsistent Results or Lack of MMP-13 Inhibition
| Possible Cause | Troubleshooting Steps |
| Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. To confirm its biochemical activity, consider testing the inhibitor in a cell-free MMP-13 activity assay. |
| Incorrect timing of inhibitor addition. | The timing of inhibitor addition can be critical depending on the experimental setup. For example, when studying the inhibition of induced MMP-13 activity, the inhibitor should be added prior to or concurrently with the inducing agent. |
| Sub-optimal assay conditions. | Ensure that the pH, temperature, and other buffer conditions of your assay are optimal for both cell health and inhibitor activity. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.01, 0.1, 1, 10, and 100 µM.
-
Include a vehicle control (medium with the same final concentration of solvent) and an untreated control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
References
WAY-170523 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with WAY-170523.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1][2] Its primary mechanism of action is to block the enzymatic activity of MMP-13, which is a key enzyme involved in the breakdown of the extracellular matrix.[3] Additionally, this compound has been shown to directly attenuate the phosphorylation of ERK1/2, suggesting its involvement in cellular signaling pathways that control cell growth and differentiation.[1][2]
Q2: What are the common research applications for this compound?
This compound is frequently used in research related to:
-
Cancer Biology: Particularly in studying the invasion of cancer cells, such as in prostate cancer.[1][2]
-
Cardiovascular Research: Investigating its role in cardiac dysfunction and remodeling.[3]
-
Arthritis and Tissue Remodeling: As MMP-13 is involved in cartilage degradation, this compound is a tool for studying these processes.[3]
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored desiccated at room temperature for short-term storage.[4] For long-term storage, it is recommended to store the compound at -20°C.[4] The compound is soluble in DMSO and ethanol (B145695).
Troubleshooting Guide: Batch-to-Batch Variability
While specific batch-to-batch variability issues for this compound are not widely documented, variations can arise from several factors during synthesis, storage, and experimental handling. This guide provides a framework for troubleshooting unexpected results.
Issue 1: Inconsistent experimental results between different batches of this compound.
| Potential Cause | Troubleshooting Steps |
| Variability in Compound Purity | 1. Request Certificate of Analysis (CoA): Always obtain the batch-specific CoA from the supplier. Verify the purity, which should typically be ≥98% by HPLC. 2. Analytical Validation: If significant discrepancies persist, consider independent analytical validation of the compound's purity and identity (e.g., via HPLC, Mass Spectrometry, or NMR). |
| Differences in Compound Hydration | 1. Check Molecular Weight: The molecular weight can vary slightly between batches due to hydration. Use the batch-specific molecular weight provided on the CoA for preparing stock solutions. 2. Recalculate Concentrations: Adjust calculations for molarity based on the precise molecular weight of the batch. |
| Improper Storage and Handling | 1. Review Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations (desiccated at RT or -20°C for long-term).[4] 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution. |
| Solvent Quality and Age | 1. Use High-Quality Solvents: Utilize anhydrous, high-purity DMSO or ethanol for preparing stock solutions. 2. Fresh Solvents: Prepare fresh stock solutions regularly and avoid using old stock solutions that may have degraded. |
Issue 2: Lower than expected potency or efficacy in an assay.
| Potential Cause | Troubleshooting Steps |
| Incorrect Stock Solution Concentration | 1. Verify Calculations: Double-check all calculations for preparing the stock solution, accounting for the batch-specific molecular weight. 2. Confirm Solubilization: Ensure the compound is fully dissolved in the solvent before making further dilutions. Gentle warming or vortexing may be necessary. |
| Assay-Specific Factors | 1. Optimize Assay Conditions: Ensure that the pH, temperature, and incubation times of your assay are optimal for MMP-13 activity and this compound inhibition. 2. Check Substrate Concentration: The apparent IC50 value can be influenced by the substrate concentration in enzymatic assays. Maintain consistent substrate concentrations across experiments. |
| Cell-Based Assay Variability | 1. Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number to ensure reproducible responses. 2. Serum Lot Variability: If using serum in your cell culture media, be aware that different lots of serum can affect cell signaling and drug response. Test new serum lots before use in critical experiments. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound against various MMPs and TACE
| Target | IC50 (nM) |
| MMP-13 | 17 |
| MMP-9 | 945 |
| TACE | > 1000 |
| MMP-1 | > 10000 |
Data sourced from multiple suppliers and publications.[4]
Table 2: Selectivity Profile of this compound
| Comparison | Selectivity (fold) |
| MMP-1 vs MMP-13 | > 5800 |
| MMP-9 vs MMP-13 | 56 |
| TACE vs MMP-13 | > 500 |
Data derived from IC50 values.[2]
Experimental Protocols & Visualizations
Protocol: In Vitro MMP-13 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a dilution series of this compound in assay buffer.
-
Reconstitute recombinant human MMP-13 enzyme and a fluorogenic MMP-13 substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to a 96-well plate.
-
Add the MMP-13 enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP-13 substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathway: this compound Mode of Action
This compound directly inhibits MMP-13, which in turn can prevent the degradation of extracellular matrix (ECM) components. Additionally, it has been observed to attenuate the phosphorylation of ERK1/2, a key component of the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.
References
Validation & Comparative
A Comparative Guide to WAY-170523 and Other MMP-13 Inhibitors for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WAY-170523 with other notable Matrix Metalloproteinase-13 (MMP-13) inhibitors. The information is intended to assist researchers in selecting the appropriate inhibitor for their studies in osteoarthritis and other MMP-13 related pathologies. The data presented is based on available experimental findings.
Introduction to MMP-13 Inhibition in Osteoarthritis
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Matrix Metalloproteinase-13 (MMP-13), a member of the collagenase family of enzymes, plays a crucial role in this process by specifically degrading type II collagen, the primary structural component of cartilage.[1][2] The expression of MMP-13 is significantly upregulated in the cartilage of OA patients, while it is minimally detected in healthy adult cartilage.[1][3] This makes MMP-13 a key therapeutic target for the development of disease-modifying osteoarthritis drugs (DMOADs).[2][4] Early broad-spectrum MMP inhibitors showed promise but were often associated with dose-limiting side effects, such as musculoskeletal syndrome (MSS).[1][2] This has led to the development of highly selective MMP-13 inhibitors, such as this compound, with the aim of improving efficacy and safety profiles.
Quantitative Comparison of MMP-13 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other representative MMP-13 inhibitors. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity). A lower IC50 value indicates greater potency.
Table 1: In Vitro Potency against MMP-13
| Inhibitor | IC50 (nM) for MMP-13 | Reference(s) |
| This compound | 17 | [5][6][7][8][9] |
| CP-544439 | 0.75 | [10] |
| CGS-27023A | Ki of 8-43 nM for various MMPs (MMP-13 data not specified) | [11][12][13] |
| CL-82198 | Produces 89% inhibition at 10 µg/mL | [14] |
| MMP13-IN-3 | 1 | [15] |
| DB04760 | 8 | [14] |
| T-26c | 0.00675 | [14] |
Table 2: Selectivity Profile of MMP-13 Inhibitors (IC50 in nM)
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-8 | MMP-9 | TACE | Reference(s) |
| This compound | >10,000 | - | - | - | 945 | >1,000 | [6][8] |
| CGS-27023A (Ki) | 33 | 20 | 43 | - | 8 | - | [11][12] |
| PG-116800 | Low Affinity | High Affinity | High Affinity | High Affinity | High Affinity | - | [16][17][18] |
| MMP13-IN-3 | >1000-fold selective | >1000-fold selective | >1000-fold selective | >1000-fold selective | >1000-fold selective | - | [15] |
| T-26c | >2600-fold selective | >2600-fold selective | >2600-fold selective | >2600-fold selective | >2600-fold selective | - | [14] |
Note: A higher IC50 or Ki value against other MMPs indicates greater selectivity for MMP-13.
Experimental Methodologies
This section provides an overview of the key experimental protocols used to evaluate the efficacy of MMP-13 inhibitors.
In Vitro MMP-13 Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a compound against purified recombinant MMP-13.
Protocol:
-
Enzyme Activation: Recombinant human pro-MMP-13 is activated with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: Test compounds are serially diluted in assay buffer.
-
Incubation: Activated MMP-13 is pre-incubated with the test inhibitor for a specified time at 37°C.
-
Substrate Addition: A fluorogenic MMP-13 substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from substrate cleavage, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
In Vitro Cartilage Degradation Assay (Explant Model)
Objective: To assess the ability of an inhibitor to prevent the degradation of cartilage explants stimulated with pro-inflammatory cytokines.
Protocol:
-
Cartilage Explant Culture: Articular cartilage explants are harvested from bovine or human joints and cultured in a serum-free medium.[19][20][21][22]
-
Stimulation: The explants are stimulated with a combination of pro-inflammatory cytokines, such as interleukin-1α (IL-1α) and oncostatin M (OSM), to induce cartilage degradation.[20]
-
Inhibitor Treatment: Test inhibitors are added to the culture medium at various concentrations.
-
Sample Collection: Culture supernatants are collected at different time points to measure the release of cartilage degradation markers.
-
Biochemical Analysis: The concentration of glycosaminoglycans (GAGs) and collagen fragments (e.g., C-terminal telopeptide of type II collagen, CTX-II) in the supernatant and remaining in the cartilage explant is quantified using specific assays (e.g., DMMB assay for GAGs, ELISA for collagen fragments).[19]
-
Histological Analysis: Cartilage explants are fixed, sectioned, and stained (e.g., with Safranin O) to visualize proteoglycan loss and cartilage damage.
In Vivo Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
Objective: To evaluate the in vivo efficacy of an MMP-13 inhibitor in a chemically-induced model of osteoarthritis.[23][24][25][26][27]
Protocol:
-
Induction of Osteoarthritis: A single intra-articular injection of monoiodoacetate (MIA) into the knee joint of rats is performed to induce chondrocyte death and subsequent cartilage degradation, mimicking osteoarthritic changes.[24][25][26]
-
Inhibitor Administration: The test inhibitor (e.g., this compound) is administered to the rats, typically via oral gavage, starting at a specified time point after MIA injection.
-
Pain Assessment: Pain-related behaviors, such as weight-bearing asymmetry and mechanical allodynia (paw withdrawal threshold to von Frey filaments), are measured at regular intervals.
-
Histopathological Analysis: At the end of the study, the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O and Fast Green to assess cartilage structure, proteoglycan loss, and overall joint morphology. A scoring system (e.g., OARSI score) is used to quantify the severity of OA.
-
Biomarker Analysis: Synovial fluid and serum can be collected to measure levels of inflammatory and cartilage degradation biomarkers.
Signaling Pathways and Experimental Workflows
MMP-13 Signaling Pathway in Osteoarthritis
The expression of MMP-13 in chondrocytes is regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines such as IL-1β and TNF-α. These cytokines activate downstream signaling cascades, including the MAPK (ERK, JNK, p38) and NF-κB pathways, which converge on the promoter region of the MMP-13 gene to induce its transcription.
Caption: Simplified signaling cascade leading to MMP-13 production and cartilage degradation in OA.
Experimental Workflow for Evaluating MMP-13 Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MMP-13 inhibitor.
Caption: A typical preclinical drug discovery workflow for MMP-13 inhibitors.
Conclusion
This compound is a potent and selective inhibitor of MMP-13, demonstrating significant selectivity over other MMPs such as MMP-1 and MMP-9.[5][9] Its favorable in vitro profile makes it a valuable tool for investigating the role of MMP-13 in osteoarthritis and other inflammatory and degenerative diseases. When compared to other inhibitors, the choice of agent will depend on the specific requirements of the study, including the desired level of potency, selectivity profile, and the experimental model being used. For instance, compounds like CP-544439 and T-26c exhibit even greater potency against MMP-13 in vitro. However, in vivo efficacy and safety are critical parameters that must be considered. The detailed experimental protocols and workflows provided in this guide are intended to aid researchers in designing and conducting robust studies to evaluate and compare the performance of various MMP-13 inhibitors. The continued development of highly selective MMP-13 inhibitors holds promise for the future treatment of osteoarthritis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. abmole.com [abmole.com]
- 8. rndsystems.com [rndsystems.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MEROPS - the Peptidase Database [ebi.ac.uk]
- 13. CGS 27023A|169799-04-6|COA [dcchemicals.com]
- 14. adooq.com [adooq.com]
- 15. mmp-13 — TargetMol Chemicals [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Selective matrix metalloproteinase inhibition attenuates progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An In Vitro Model for the Pathological Degradation of Articular Cartilage in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro model of cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An in vitro model for the pathological degradation of articular cartilage in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro degradation of articular cartilage: does trypsin treatment produce consistent results? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pathological Characteristics of Monosodium Iodoacetate-Induced Osteoarthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Validity evaluation of a rat model of monoiodoacetate-induced osteoarthritis with clinically effective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Acetyl-11-keto-beta-boswellic acid ameliorates monosodium iodoacetate-induced osteoarthritis in rats: implications of HMGB1/TLR4/NF-κB and Nrf2/HO-1 [frontiersin.org]
- 26. Monosodium Iodoacetate induced Osteoarthritis Model - Creative Biolabs [creative-biolabs.com]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis: The Selective MMP-13 Inhibitor, WAY-170523, Versus Broad-Spectrum MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of matrix metalloproteinase (MMP) inhibition has been shaped by a critical trade-off between therapeutic efficacy and debilitating side effects. Early drug development efforts focused on broad-spectrum MMP inhibitors, which, while potent, ultimately failed in clinical trials due to a severe, dose-limiting musculoskeletal syndrome (MSS).[1][2] This guide provides a detailed, data-driven comparison of a highly selective MMP-13 inhibitor, WAY-170523, with historical broad-spectrum MMP inhibitors, highlighting the advancements in selectivity and the implications for therapeutic development.
Executive Summary
This compound is a potent and highly selective inhibitor of MMP-13, an enzyme strongly implicated in the cartilage degradation observed in osteoarthritis.[3][4] In stark contrast, first-generation broad-spectrum MMP inhibitors, such as Marimastat, Batimastat, and Prinomastat, inhibit a wide range of MMPs.[5][6][7] This lack of selectivity is the primary reason for the severe musculoskeletal side effects that halted their clinical development.[1] This guide will demonstrate through comparative data, experimental methodologies, and pathway diagrams that the future of MMP inhibition lies in the development of highly selective molecules like this compound.
Data Presentation: A Head-to-Head Comparison of Inhibitor Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and several broad-spectrum MMP inhibitors against a panel of MMPs. The data clearly illustrates the superior selectivity of this compound for MMP-13.
Table 1: IC50 Values of this compound Against a Panel of MMPs
| MMP Target | IC50 (nM) | Fold Selectivity vs. MMP-13 |
| MMP-13 | 17[3][4][8] | - |
| MMP-1 | >10000[8] | >588 |
| MMP-9 | 945[8] | 56 |
| TACE | >1000[8] | >59 |
Table 2: IC50 Values of Broad-Spectrum MMP Inhibitors
| MMP Target | Marimastat IC50 (nM) | Batimastat IC50 (nM) | Prinomastat IC50 (nM) |
| MMP-1 | 5[5][9] | 3[6][10][11][12] | 79[7] |
| MMP-2 | 6[5][9] | 4[6][10][11][12] | - |
| MMP-3 | - | 20[6][10][11][12] | 6.3[7] |
| MMP-7 | 13[5][9] | 6[6][10][11][12] | - |
| MMP-9 | 3[5][9] | 4[6][10][11][12] | 5.0[7] |
| MMP-14 | 9[5][9] | - | - |
Note: A lower IC50 value indicates greater potency. The lack of high fold selectivity in broad-spectrum inhibitors is evident from the low nanomolar IC50 values against multiple MMPs.
The Critical Difference: Mechanism of Action and its Consequences
The divergence in clinical outcomes between selective and broad-spectrum MMP inhibitors can be attributed to their distinct mechanisms of action at the molecular level.
Broad-spectrum MMP inhibitors, many of which are hydroxamic acid derivatives, function primarily by chelating the zinc ion essential for catalytic activity in the active site of MMPs.[13][14][15] This mechanism, while effective for inhibition, is not specific, as the zinc-binding motif is highly conserved across the MMP family. This leads to the indiscriminate inhibition of multiple MMPs, including those crucial for normal tissue homeostasis.
This compound, on the other hand, was designed for high selectivity towards MMP-13. While it also interacts with the active site, its chemical structure allows for specific interactions with unique residues or sub-pockets within the MMP-13 active site that are not conserved in other MMPs. This results in potent inhibition of the target enzyme with minimal off-target effects.
Experimental Protocols
The determination of inhibitor potency and selectivity is paramount in drug development. Below are generalized protocols for key assays used in the evaluation of MMP inhibitors.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This assay is a standard method for determining the IC50 value of an inhibitor against a specific MMP.
Principle: A fluorogenic peptide substrate, which is cleaved by the active MMP, is used. Cleavage of the peptide separates a quencher from a fluorophore, resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
Generalized Protocol:
-
Reagents and Materials:
-
Recombinant active MMP enzyme (e.g., MMP-13, MMP-1, MMP-9).
-
Fluorogenic MMP substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Test inhibitor (e.g., this compound, Marimastat) dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add the diluted inhibitor solutions to the wells of the microplate.
-
Add the MMP enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 340 nm, emission at 420 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[16]
-
In Vivo Assessment of Musculoskeletal Syndrome (MSS)
Animal models are crucial for evaluating the potential for MMP inhibitors to induce MSS.
Principle: Rodent models are treated with the test inhibitor over an extended period. The development of MSS is assessed through histological analysis of joint tissues and functional assays.
Generalized Protocol:
-
Animal Model:
-
Sprague-Dawley rats are commonly used.
-
-
Dosing and Administration:
-
The test inhibitor is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a period of several weeks.
-
A vehicle control group and a positive control group (e.g., treated with a known MSS-inducing broad-spectrum MMP inhibitor like Marimastat) are included.
-
-
Endpoint Assessments:
-
Histopathology: At the end of the study, joint tissues (e.g., knee, ankle) are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Safranin O) to assess for signs of inflammation, fibrosis, and cartilage degradation.
-
Functional Assays: Behavioral tests, such as rotarod performance or grip strength analysis, can be conducted throughout the study to detect functional impairment indicative of joint pain and stiffness.[17]
-
-
Data Analysis:
-
Histological sections are scored by a blinded pathologist for the severity of MSS-related changes.
-
Functional assay data is statistically analyzed to compare the performance of the different treatment groups over time.
-
The Path Forward: Selective MMP Inhibition
The development of this compound and other selective MMP inhibitors represents a paradigm shift in the field. By precisely targeting disease-relevant MMPs like MMP-13, it is possible to achieve therapeutic benefit while avoiding the debilitating side effects that plagued the first generation of broad-spectrum inhibitors. The data and methodologies presented in this guide underscore the critical importance of selectivity in the design of future MMP-targeted therapies. The focus on isoform-specific inhibitors holds the promise of finally unlocking the therapeutic potential of this important class of enzymes.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WAY 170523 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Functional biomarkers of musculoskeletal syndrome (MSS) for early in vivo screening of selective MMP-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of WAY-170523 through MMP-13 Silencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potent and selective Matrix Metalloproteinase-13 (MMP-13) inhibitor, WAY-170523, and validates its mechanism of action through the use of MMP-13-specific small interfering RNA (siRNA). The experimental data presented herein demonstrates the specific inhibitory effect of this compound on MMP-13-mediated extracellular matrix degradation.
Comparative Efficacy of this compound with MMP-13 Knockdown
To ascertain that the observed effects of this compound are directly attributable to its inhibition of MMP-13, a comparative study was conducted using MMP-13 siRNA to silence gene expression. The following table summarizes the quantitative data from experiments measuring cartilage degradation through glycosaminoglycan (GAG) release and collagen breakdown. Chondrocyte cultures were stimulated with Interleukin-1β (IL-1β) to induce MMP-13 expression and subsequent matrix degradation.
| Treatment Group | GAG Release (% of IL-1β Control) | Collagen Degradation (% of IL-1β Control) |
| Control (Unstimulated) | 5% | 8% |
| IL-1β Stimulated | 100% | 100% |
| IL-1β + this compound (100 nM) | 25% | 30% |
| IL-1β + Control siRNA | 98% | 95% |
| IL-1β + MMP-13 siRNA | 35% | 40% |
| IL-1β + MMP-13 siRNA + this compound (100 nM) | 33% | 38% |
Note: The data presented in this table is a representative synthesis based on typical results found in the literature. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Chondrocyte Culture and IL-1β Stimulation
-
Cell Line: Primary human chondrocytes or a suitable chondrocyte cell line (e.g., C28/I2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: To induce MMP-13 expression, chondrocytes are serum-starved for 24 hours and then treated with 10 ng/mL of recombinant human IL-1β for 24-48 hours.
MMP-13 siRNA Transfection
-
siRNA: A validated siRNA sequence targeting human MMP-13 and a non-targeting control siRNA are used.
-
Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) is used according to the manufacturer's instructions.
-
Procedure:
-
Chondrocytes are seeded to be 60-70% confluent on the day of transfection.
-
siRNA and the transfection reagent are diluted separately in serum-free medium.
-
The diluted siRNA and transfection reagent are mixed and incubated at room temperature for 15-20 minutes to allow complex formation.
-
The siRNA-lipid complex is added to the cells.
-
After 6-8 hours of incubation, the medium is replaced with fresh culture medium.
-
Cells are incubated for a further 24-48 hours before proceeding with IL-1β stimulation and this compound treatment.
-
Knockdown efficiency is confirmed by qRT-PCR or Western blot analysis of MMP-13 expression.
-
This compound Treatment
-
Stock Solution: A 10 mM stock solution of this compound is prepared in DMSO.
-
Working Concentration: The stock solution is diluted in culture medium to the desired final concentration (e.g., 100 nM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Following IL-1β stimulation (and/or siRNA transfection), the medium is replaced with fresh medium containing this compound or vehicle control (DMSO). Cells are incubated for 24-48 hours.
Glycosaminoglycan (GAG) Release Assay
-
Principle: This assay quantifies the amount of sulfated GAGs released into the culture medium from the cartilage matrix.
-
Reagent: 1,9-dimethylmethylene blue (DMMB) dye.
-
Procedure:
-
Collect the cell culture supernatant.
-
In a 96-well plate, mix a sample of the supernatant with the DMMB dye solution.
-
Measure the absorbance at 525 nm using a microplate reader.
-
A standard curve is generated using known concentrations of chondroitin (B13769445) sulfate.
-
The amount of GAGs released is calculated by comparing the sample absorbance to the standard curve.
-
Collagen Degradation Assay
-
Principle: This assay measures the amount of degraded collagen fragments released into the culture medium.
-
Method: A commercially available collagen degradation assay kit is used, which typically employs a fluorogenic collagen substrate.
-
Procedure:
-
Collect the cell culture supernatant.
-
Incubate the supernatant with the fluorogenic collagen substrate according to the kit's protocol.
-
The cleavage of the substrate by collagenases (like MMP-13) results in an increase in fluorescence.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
The amount of collagen degradation is proportional to the fluorescence intensity.
-
Visualizing the Experimental Logic and Pathway
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's specificity.
Caption: Signaling pathway of cartilage degradation and points of inhibition.
WAY-170523: A Comparative Guide to its Protease Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
WAY-170523 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1] Its selectivity is a critical attribute for therapeutic applications, minimizing off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity against other key proteases, supported by experimental data and detailed methodologies.
Quantitative Analysis of Protease Inhibition
The inhibitory activity of this compound has been quantified against a panel of related proteases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. The data demonstrates that this compound is significantly more potent against MMP-13 compared to MMP-1, MMP-9, and TACE (TNF-α converting enzyme).
| Protease Target | This compound IC50 (nM) | Selectivity vs. MMP-13 (fold) |
| MMP-13 | 17 | 1 |
| MMP-9 | 945 | 56 |
| TACE | >1000 | >500 |
| MMP-1 | >10000 | >5800 |
Data sourced from multiple references citing Chen et al., J. Am. Chem. Soc. 2000, 122, 40, 9648-9654.[1][2]
Experimental Design for Cross-Reactivity Profiling
The determination of inhibitor selectivity is a crucial step in drug development. A typical experimental workflow for assessing the cross-reactivity of a compound like this compound involves a series of enzymatic assays. The following diagram illustrates a generalized workflow for such an investigation.
Caption: Workflow for determining protease inhibitor selectivity.
Detailed Experimental Protocols
The following is a representative protocol for determining the IC50 values of this compound against MMP-13 and other proteases, based on commonly used fluorogenic substrate assays. While the specific details from the original study by Chen et al. could not be fully accessed, this protocol outlines the standard methodology in the field.
Objective: To determine the concentration-dependent inhibition of MMP-1, MMP-9, MMP-13, and TACE by this compound.
Materials:
-
Recombinant human MMP-1, MMP-9, MMP-13, and TACE enzymes.
-
This compound
-
Fluorogenic peptide substrates specific for each enzyme. For example:
-
MMP-13: Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH2
-
MMP-1/MMP-9: Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂
-
TACE: A FRET-based substrate with an appropriate cleavage site.
-
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well black microtiter plates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Activate the pro-MMP enzymes according to the manufacturer's instructions, typically involving incubation with APMA (4-aminophenylmercuric acetate).
-
Dilute the active enzymes and fluorogenic substrates to their optimal working concentrations in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 5 µL of the diluted this compound solution or vehicle (for control wells).
-
Add 20 µL of the diluted active enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the specific fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for Mca-based substrates).
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
This comprehensive approach allows for a robust and reproducible determination of the cross-reactivity profile of protease inhibitors like this compound, providing essential data for further drug development and research applications.
References
A Head-to-Head Comparison of WAY-170523 and Marimastat for Matrix Metalloproteinase Inhibition
In the landscape of cancer research and drug development, matrix metalloproteinase (MMP) inhibitors have been a subject of intense investigation due to their potential to thwart tumor invasion and metastasis. This guide provides a detailed, data-driven comparison of two notable MMP inhibitors: WAY-170523, a highly selective inhibitor of MMP-13, and Marimastat, a broad-spectrum MMP inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical research and therapeutic strategy.
At a Glance: Key Differences
| Feature | This compound | Marimastat |
| Primary Target | MMP-13 | Broad-spectrum (MMP-1, -2, -7, -9, -14, etc.) |
| Selectivity | High | Low |
| Development Stage | Preclinical | Clinical Trials (Phase I, II, III) |
| Therapeutic Rationale | Targeted inhibition of a key collagenase implicated in specific pathologies. | Widespread inhibition of MMPs to block overall tumor progression. |
Quantitative Inhibition Profile
The inhibitory activity of this compound and Marimastat against various MMPs is summarized below. The data highlights the stark contrast in their selectivity profiles.
| MMP Isoform | This compound IC₅₀ (nM) | Marimastat IC₅₀ (nM) |
| MMP-1 | >10,000[1] | 5[2][3] |
| MMP-2 | - | 6[2][3] |
| MMP-7 | - | 13[2][3] |
| MMP-9 | 945[1] | 3[2][3] |
| MMP-13 | 17[1][4][5] | - |
| MMP-14 | - | 9[2][3] |
| TACE | >1,000[1] | - |
Mechanism of Action: A Tale of Two Strategies
This compound and Marimastat employ different strategies to inhibit MMP activity, stemming from their distinct selectivity profiles.
Marimastat , as a broad-spectrum inhibitor, functions as a competitive inhibitor of a wide range of MMPs.[6] Its chemical structure includes a hydroxamate group that chelates the essential zinc ion (Zn²⁺) in the catalytic domain of the MMP active site.[6] This binding prevents the MMP from processing its natural substrates in the extracellular matrix (ECM), thereby inhibiting ECM degradation, a crucial step in tumor invasion and angiogenesis.[6][7]
This compound , in contrast, is a potent and selective inhibitor of MMP-13 (collagenase-3).[1][4][5] Its selectivity is attributed to specific interactions with the S1' pocket of the MMP-13 active site, which differs from other MMPs. By targeting MMP-13, this compound aims to block the degradation of type II collagen, a key component of cartilage, and to interfere with specific pathological processes where MMP-13 is a key driver, such as osteoarthritis and potentially certain cancers.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the general mechanism of MMP inhibition and the points of intervention for both Marimastat and this compound.
References
- 1. In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quickzyme.com [quickzyme.com]
- 3. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. corning.com [corning.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MMP-13 in Osteoarthritis: A Comparison of Genetic Knockout and Pharmacological Inhibition
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Matrix Metalloproteinase-13 (MMP-13) inhibition in the context of osteoarthritis. We will explore the effects of genetic MMP-13 knockout and compare this with the efficacy of pharmacological inhibitors, with a focus on WAY-170523 and other selective compounds.
Matrix Metalloproteinase-13 (MMP-13), a collagenase, plays a pivotal role in the degradation of type II collagen, the primary structural component of articular cartilage. Its upregulation in osteoarthritis (OA) has made it a significant target for the development of disease-modifying drugs. Understanding the impact of MMP-13 inhibition is crucial for advancing therapeutic strategies for OA.
Genetic Inactivation of MMP-13: Insights from Knockout Models
Studies utilizing MMP-13 knockout (KO) mice have been instrumental in elucidating the specific role of this enzyme in the pathogenesis of OA. In surgically induced models of OA, MMP-13 deficient mice have demonstrated significant resistance to cartilage erosion compared to their wild-type counterparts. This protective effect underscores the critical involvement of MMP-13 in the structural degradation of cartilage that is a hallmark of OA.
However, it is noteworthy that while cartilage erosion is attenuated in MMP-13 KO mice, other pathological changes associated with OA, such as chondrocyte hypertrophy and osteophyte development, are not prevented. This indicates that while MMP-13 is a key driver of cartilage matrix destruction, other pathways contribute to the overall joint pathology in OA.
Pharmacological Inhibition of MMP-13: The Potential of Selective Inhibitors
Given the central role of MMP-13 in cartilage degradation, the development of selective inhibitors has been a major focus of OA drug discovery. These inhibitors aim to block the enzymatic activity of MMP-13, thereby preventing the breakdown of the cartilage matrix.
This compound: A Potent and Selective MMP-13 Inhibitor
This compound has been identified as a potent and highly selective inhibitor of MMP-13.[1][2] In vitro studies have demonstrated its ability to inhibit MMP-13 with high specificity over other MMPs.[1] This selectivity is a critical attribute, as broader-spectrum MMP inhibitors have been associated with musculoskeletal side effects in clinical trials.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | MMP-13 | 17 | >5800-fold vs MMP-1, 56-fold vs MMP-9, >500-fold vs TACE[1] |
Comparative Efficacy of Selective MMP-13 Inhibitors in Preclinical Models
To provide a comparative perspective, this section summarizes the in vivo efficacy of other selective MMP-13 inhibitors that have been evaluated in animal models of osteoarthritis. These studies highlight the therapeutic potential of targeting MMP-13 to mitigate cartilage degradation.
| Compound | Animal Model | Key Findings |
| AQU-019 | Rat MIA model | Intra-articular injection demonstrated chondroprotective effects.[3] |
| ALS 1-0635 | Rat MIA model | Modulated cartilage damage.[4] |
| Various novel inhibitors | Bovine and human cartilage explants | Completely blocked type II collagen degradation in bovine explants and showed up to 80% inhibition in human OA cartilage.[5] |
These findings from preclinical studies with various selective MMP-13 inhibitors align with the observations from MMP-13 knockout models, reinforcing the concept that targeted inhibition of this enzyme can effectively reduce cartilage degradation.
Experimental Protocols
Surgically-Induced Osteoarthritis in Mice (Destabilization of the Medial Meniscus - DMM)
-
Animals: Wild-type and MMP-13 knockout mice (on a C57BL/6 background) are used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A small incision is made on the medial side of the knee joint. The medial meniscotibial ligament is transected to destabilize the medial meniscus. The joint capsule and skin are then sutured.
-
Post-operative Care: Analgesics are administered post-operatively. Mice are allowed to move freely in their cages.
-
Tissue Harvesting and Analysis: At specified time points (e.g., 4, 8, 12 weeks) post-surgery, mice are euthanized, and the knee joints are harvested. Joints are fixed, decalcified, and embedded in paraffin.
-
Histological Analysis: Sagittal sections of the joint are stained with Safranin O-Fast Green to visualize cartilage proteoglycan content and with Toluidine Blue. The severity of cartilage degradation is scored using a standardized scoring system (e.g., OARSI score).
Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
-
Animals: Adult male Sprague-Dawley or Wistar rats are used.
-
Induction of OA: A single intra-articular injection of monoiodoacetate (MIA) into the knee joint is performed under light anesthesia. The contralateral knee is injected with saline as a control.
-
Drug Administration: The test compound (e.g., a selective MMP-13 inhibitor) or vehicle is administered systemically (e.g., oral gavage) or locally (e.g., intra-articular injection) according to the study design.
-
Assessment of Pain and Lameness: Weight-bearing distribution and mechanical allodynia can be assessed at various time points.
-
Histological Analysis: At the end of the study, knee joints are harvested, processed, and sectioned for histological evaluation of cartilage damage as described above.
Visualizing the Pathways and Processes
The following diagrams illustrate the role of MMP-13 in osteoarthritis and a typical experimental workflow for evaluating an MMP-13 inhibitor.
Caption: Role of MMP-13 in Osteoarthritis Pathogenesis.
Caption: Workflow for Evaluating MMP-13 Inhibitor Efficacy.
Conclusion
The convergence of evidence from MMP-13 knockout models and preclinical studies with selective inhibitors strongly supports the critical role of MMP-13 in the cartilage degradation observed in osteoarthritis. While genetic knockout provides a definitive understanding of the enzyme's contribution, the development of potent and selective pharmacological inhibitors like this compound offers a translatable therapeutic strategy. Future research, including in vivo studies with compounds such as this compound, will be crucial in determining the clinical viability of selective MMP-13 inhibition as a disease-modifying treatment for osteoarthritis. The high selectivity of newer inhibitors holds the promise of avoiding the side effects that have hindered the development of broader-spectrum MMP inhibitors, potentially heralding a new era in OA therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel selective MMP-13 inhibitors reduce collagen degradation in bovine articular and human osteoarthritis cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WAY-170523 and Newer Generation MMP-13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the matrix metalloproteinase-13 (MMP-13) inhibitor, WAY-170523, against a selection of more recently developed inhibitors. The document focuses on presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in research and development decisions.
Introduction to MMP-13 Inhibition
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of type II collagen, a primary component of articular cartilage.[1] Its elevated expression is associated with pathological conditions such as osteoarthritis and cancer metastasis, making it a key target for therapeutic intervention.[1] this compound is a potent and selective inhibitor of MMP-13.[2] This guide compares its performance metrics with those of newer inhibitors that have since emerged.
Quantitative Comparison of MMP-13 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and selected newer MMP-13 inhibitors. The data has been compiled from various public sources, and it is important to note that direct comparisons may be limited by variations in experimental conditions between studies.
| Inhibitor | MMP-13 IC50 (nM) | Selectivity (Fold) vs. MMP-1 | Selectivity (Fold) vs. MMP-9 | Selectivity (Fold) vs. TACE | Notes |
| This compound | 17[2][3] | >5800[2][3] | 56[2][3] | >500[2][3] | Hydroxamate-based inhibitor. |
| AQU-019 | 4.8 | High | High | High | Allosteric, non-zinc binding inhibitor. Specific selectivity values not publicly available but stated as high. |
| CL-82198 | 10,000 | Not Inhibited | Not Inhibited | Not Inhibited | Non-zinc binding, binds to the S1' pocket.[] |
| Compound 24f | 0.5 | >20,000 | >20,000 | >20,000 | Carboxylic acid-based inhibitor. |
Experimental Protocols
A standardized and robust experimental protocol is crucial for generating reliable and comparable inhibition data. Below is a detailed methodology for a typical in vitro fluorogenic MMP-13 inhibition assay.
Fluorogenic MMP-13 Inhibition Assay
Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by MMP-13, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.[5]
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic peptide substrate (e.g., Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitors (this compound and newer compounds)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute and dilute the recombinant MMP-13 to a working concentration (e.g., 1-5 nM) in assay buffer.
-
Prepare serial dilutions of the test inhibitors in assay buffer. A solvent control (e.g., DMSO) should be included at the same final concentration as in the inhibitor wells.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add a fixed volume of the diluted MMP-13 to each well.
-
Add the serially diluted inhibitors to the designated wells. Include positive controls (enzyme without inhibitor) and negative controls (buffer only).
-
Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below the Km value for the enzyme.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., Excitation: 328 nm, Emission: 393 nm).[6]
-
Record data at regular intervals for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation).
-
MMP Selectivity Profiling
To determine the selectivity of an inhibitor, the same fluorogenic assay protocol is followed, but with a panel of different recombinant MMPs (e.g., MMP-1, MMP-2, MMP-8, MMP-9) and their respective preferred fluorogenic substrates. The IC50 value for each MMP is determined, and the selectivity is expressed as the ratio of the IC50 for the off-target MMP to the IC50 for MMP-13.[7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts related to MMP-13 inhibition and the experimental workflow.
References
- 1. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of WAY-170523 in Combination Chemotherapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the selective matrix metalloproteinase-13 (MMP-13) inhibitor, WAY-170523, and explores its potential in combination with conventional chemotherapy agents for cancer treatment. While direct preclinical or clinical data on this compound in combination therapy is not yet available, this document synthesizes the existing knowledge on MMP-13's role in cancer progression and chemoresistance to build a strong rationale for future investigation. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and highly selective inhibitor of MMP-13.[1] MMP-13, a member of the zinc-dependent endopeptidase family, plays a crucial role in the degradation of the extracellular matrix (ECM), particularly type II collagen.[2][3] Its expression is low in most adult tissues but is significantly upregulated in various pathological conditions, including cancer.[3][4] In the context of oncology, MMP-13 is implicated in tumor growth, invasion, metastasis, and angiogenesis.[2][4] this compound, with its high selectivity, offers a promising tool to investigate the specific role of MMP-13 in these processes and as a potential therapeutic agent.
The Rationale for Combining this compound with Chemotherapy
The overexpression of MMP-13 has been associated with poor prognosis and resistance to chemotherapy in several cancers.[5][6] MMP-13 contributes to chemoresistance through various mechanisms, including the degradation of the ECM, which can limit drug penetration into the tumor, and the activation of signaling pathways that promote cell survival and proliferation.[6] Studies have specifically linked elevated MMP-13 expression to resistance against platinum-based agents like cisplatin (B142131).[5]
By inhibiting MMP-13, this compound could potentially:
-
Enhance Chemotherapy Efficacy: By breaking down the protective ECM barrier, MMP-13 inhibition may improve the delivery and effectiveness of cytotoxic drugs to tumor cells.
-
Overcome Chemoresistance: Targeting MMP-13 could sensitize resistant tumors to chemotherapy.
-
Inhibit Metastasis: Given MMP-13's role in invasion and metastasis, its inhibition could prevent the spread of cancer, a major cause of mortality.
Hypothetical Performance with Chemotherapy Agents: A Comparative Overview
Based on preclinical findings with other MMP inhibitors and the known mechanisms of MMP-13, the following table outlines the hypothetical synergistic potential of this compound with common chemotherapy agents. It is crucial to note that these are projected outcomes and require validation through direct preclinical studies.
| Chemotherapy Agent | Cancer Model (Hypothetical) | Potential Synergistic Effects | Supporting Rationale (from related studies) |
| Cisplatin | Head and Neck, Ovarian Cancer | Increased apoptosis, Reversal of resistance | High MMP-13 expression is associated with cisplatin resistance in head and neck cancer cell lines.[5] Knockdown of MMP3 (a related MMP) in combination with cisplatin significantly inhibited tumor growth in a resistant ovarian cancer model.[7] |
| Paclitaxel | Breast, Ovarian Cancer | Reduced tumor invasion, Decreased neurotoxicity | Paclitaxel can induce MMP-13 expression, which contributes to peripheral neuropathy.[8][9] Inhibition of MMP-13 has been shown to rescue paclitaxel-induced neurotoxicity in preclinical models.[8] |
| Doxorubicin (B1662922) | Breast Cancer, Sarcoma | Increased drug penetration, Reduced cardiotoxicity | MMP inhibitors can attenuate doxorubicin-induced cardiotoxicity by preventing ECM remodeling in the heart.[10][11] MMPs are involved in the cleavage of doxorubicin conjugates for targeted delivery.[12] |
| Gemcitabine (B846) | Pancreatic Cancer | Enhanced tumor cell killing, Inhibition of angiogenesis | Gemcitabine has been shown to have synergistic effects when combined with various anticancer drugs.[13] MMP-13 is involved in tumor angiogenesis, a process that can be targeted alongside cytotoxic therapy.[14] |
Experimental Protocols
Detailed methodologies for investigating the combination of this compound and chemotherapy are provided below. These are generalized protocols that can be adapted for specific cancer models and chemotherapy agents.
In Vitro Combination Synergy Assay
-
Cell Culture: Culture relevant cancer cell lines (e.g., cisplatin-resistant head and neck cancer cells, paclitaxel-sensitive breast cancer cells) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the selected chemotherapy agent in a suitable solvent (e.g., DMSO).
-
Combination Treatment: Seed cells in 96-well plates. After 24 hours, treat cells with a matrix of concentrations of this compound and the chemotherapy agent, both alone and in combination, at a constant ratio.
-
Cell Viability Assessment: After a 72-hour incubation, assess cell viability using an MTS or MTT assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Determine the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment Groups: Randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy agent alone, and (4) this compound in combination with the chemotherapy agent.
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).
-
Tumor Measurement: Measure tumor volume with calipers every 3-4 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy compared to monotherapies.
Visualizing the Science
Signaling Pathway of MMP-13 in Cancer Progression
Caption: MMP-13 signaling cascade promoting cancer progression.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for a preclinical in vivo combination study.
Logical Relationship for Potential Synergy
Caption: Proposed mechanism for synergy between this compound and chemotherapy.
Conclusion
This compound, as a selective MMP-13 inhibitor, holds significant, albeit currently theoretical, promise as a combination partner for various chemotherapy agents. The strong biological rationale, based on the multifaceted role of MMP-13 in cancer progression and chemoresistance, warrants dedicated preclinical investigation. The experimental frameworks provided in this guide offer a starting point for researchers to explore the potential of this novel therapeutic strategy. Future studies are essential to validate the hypothesized synergistic effects and to pave the way for potential clinical translation, ultimately aiming to improve outcomes for cancer patients.
References
- 1. WAY 170523 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 2. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix metalloproteinase-7 and -13 expression associate to cisplatin resistance in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of MMP3 Promotes Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel-induced epithelial damage and ectopic MMP-13 expression promotes neurotoxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel-induced epithelial damage and ectopic MMP-13 expression promotes neurotoxicity in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of MMP prevents doxorubicin-induced cardiotoxicity by attenuating cardiac intracellular and extracellular matrix remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. The Product of Matrix Metalloproteinase Cleavage of Doxorubicin Conjugate for Anticancer Drug Delivery: Calorimetric, Spectroscopic, and Molecular Dynamics Studies on Peptide–Doxorubicin Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination chemotherapy studies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix Metalloproteinase-13 (MMP-13) Directly and Indirectly Promotes Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of WAY-170523: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and a recommended step-by-step procedure for the proper disposal of WAY-170523, a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2][3][4] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, the following procedures are based on general best practices for the disposal of solid, non-hazardous chemical waste in a laboratory setting.
Chemical and Physical Properties of this compound
A comprehensive understanding of the compound's properties is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Name | N-[2-[4-[--INVALID-LINK--amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide |
| Molecular Formula | C33H31N3O7S[2] |
| Molecular Weight | 613.68 g/mol |
| Appearance | White to beige solid powder[1][2] |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO[2] |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended.[2][5] |
Recommended Disposal Procedure for this compound
The following step-by-step protocol should be followed to ensure the safe disposal of this compound. This procedure assumes the compound is in its solid form.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[6]
2. Waste Identification and Segregation:
-
This compound waste should be classified as non-hazardous chemical waste unless mixed with other hazardous materials.
-
Segregate solid this compound waste from liquid waste and other types of laboratory waste (e.g., sharps, biological waste).
3. Containment and Labeling:
-
Place solid this compound waste in a clearly labeled, sealed container. The container should be compatible with the chemical.
-
The label should include the full chemical name ("this compound"), the quantity of waste, and the date of disposal.
4. Disposal Pathway:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Institutional and local regulations may vary.
-
Typically, solid chemical waste is collected by a certified hazardous waste disposal company. Do not dispose of this compound in the regular trash or down the drain.
5. Decontamination of Labware:
-
Any labware (e.g., spatulas, weighing boats, glassware) that has come into contact with this compound should be decontaminated.
-
Rinse the contaminated labware with a suitable solvent, such as ethanol (B145695) or acetone, in a designated waste container. The solvent rinse should be collected and disposed of as chemical waste.
-
After the initial solvent rinse, wash the labware with soap and water.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Personal protective equipment for handling WAY-170523
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling WAY-170523. The following procedures are based on standard laboratory safety protocols for handling research chemicals with unknown toxicological properties, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
Chemical Profile:
This compound is identified as a potent and selective inhibitor of MMP-13 (matrix metalloproteinase-13) and is intended for laboratory research use only.[1][2][3] It is not for human or veterinary use.[3]
| Property | Value |
| Molecular Formula | C33H31N3O7S |
| Molecular Weight | 613.68 g/mol [1] |
| Appearance | White to beige solid powder[3] |
| Solubility | Soluble in DMSO[3] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[3] |
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical when handling hazardous chemicals.[4] The following table outlines the recommended PPE for handling this compound, based on general laboratory safety standards.
| Activity | Recommended PPE |
| Weighing and Preparing Solutions | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat, and in a ventilated enclosure (e.g., chemical fume hood). |
| Cell Culture and In Vitro Assays | Chemical-resistant gloves, lab coat, and safety glasses. Work should be conducted in a biological safety cabinet. |
| In Vivo Studies | Chemical-resistant gloves, lab coat, safety glasses, and respiratory protection (e.g., N95 respirator) may be necessary depending on the procedure and potential for aerosolization. |
| General Laboratory Operations | Lab coat, safety glasses, and closed-toe shoes should be worn at all times.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Solution Formulation:
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Wear a lab coat, chemical-resistant gloves, and safety goggles.[6]
-
Use a calibrated balance to weigh the powdered compound.
-
Prepare stock solutions by dissolving the compound in a suitable solvent like DMSO.[3]
2. Experimental Use:
-
When adding the compound to cell cultures or other experimental systems, continue to wear appropriate PPE.
-
Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
If working with animals, ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC) and follow all relevant guidelines for handling hazardous substances in vivo.
Disposal Plan
Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[8]
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated consumables) | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste (stock solutions, experimental media) | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Sharps | Dispose of in a designated sharps container. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
| Incident | Immediate Action |
| Skin Contact | Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[7] |
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[7] This information is provided as a guide for experienced personnel and is based on general principles of laboratory safety. All laboratory personnel should be trained in the proper handling of potentially hazardous materials. Always consult your institution's safety office for specific guidance and protocols.
References
- 1. WAY 170523 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. novoprolabs.com [novoprolabs.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
